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  • Product: Methyl 2-(chlorosulfonyl)-6-methylbenzoate
  • CAS: 139665-75-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate

This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of methyl 2-(chlorosulfonyl)-6-methylbenzoate, a key intermediate for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of methyl 2-(chlorosulfonyl)-6-methylbenzoate, a key intermediate for researchers, scientists, and professionals in drug development. The proposed synthesis is a multi-step process designed for optimal control over the final product's structure, a critical consideration in the synthesis of complex organic molecules.

Introduction and Strategic Overview

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is a valuable building block in medicinal chemistry and agrochemical research. The presence of a reactive sulfonyl chloride group ortho to a methyl ester on a substituted benzene ring offers a versatile scaffold for the synthesis of a variety of sulfonamide derivatives and other complex molecules.

Direct chlorosulfonation of methyl 6-methylbenzoate presents significant challenges in controlling the regioselectivity of the reaction, likely leading to a mixture of isomers that are difficult to separate. Therefore, a more strategic, multi-step approach is recommended to ensure the desired substitution pattern. The pathway detailed in this guide proceeds through a series of well-established and reliable transformations, starting from readily available precursors.

The core of this synthetic strategy involves the introduction of the sulfonyl chloride functionality via a Sandmeyer-type reaction on a pre-functionalized aniline. This approach provides excellent regiochemical control, which is paramount for the successful synthesis of the target molecule.

Proposed Synthesis Pathway

The synthesis of methyl 2-(chlorosulfonyl)-6-methylbenzoate can be efficiently achieved through a four-step sequence:

  • Nitration of 2-methylbenzoic acid to yield 2-methyl-6-nitrobenzoic acid.

  • Esterification of the resulting nitro-substituted carboxylic acid to produce methyl 2-methyl-6-nitrobenzoate.

  • Reduction of the nitro group to an amine, affording methyl 2-amino-6-methylbenzoate.

  • Diazotization of the amino group followed by a Sandmeyer-type chlorosulfonylation to yield the final product, methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Synthesis_Pathway A 2-Methylbenzoic Acid B 2-Methyl-6-nitrobenzoic Acid A->B Nitration C Methyl 2-methyl-6-nitrobenzoate B->C Esterification D Methyl 2-amino-6-methylbenzoate C->D Reduction E Methyl 2-(chlorosulfonyl)-6-methylbenzoate D->E Diazotization & Chlorosulfonylation

Caption: Proposed four-step synthesis pathway for methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Experimental Protocols and Mechanistic Insights

Step 1: Nitration of 2-Methylbenzoic Acid

The initial step involves the nitration of 2-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the nitro group at the 6-position.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 2-methylbenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.[1][2]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry to obtain 2-methyl-6-nitrobenzoic acid.[3]

Mechanistic Rationale: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[1] The regioselectivity is governed by the electronic effects of the existing substituents on the aromatic ring.

Step 2: Esterification of 2-Methyl-6-nitrobenzoic Acid

The carboxylic acid is converted to its methyl ester via a Fischer esterification reaction.

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-6-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-methyl-6-nitrobenzoate.

Causality of Experimental Choices: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Step 3: Reduction of Methyl 2-methyl-6-nitrobenzoate

The nitro group is selectively reduced to an amino group, a critical step to set up the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • To a solution of methyl 2-methyl-6-nitrobenzoate in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).[4]

  • The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain methyl 2-amino-6-methylbenzoate.[4]

Trustworthiness of the Protocol: This method is widely used for the reduction of aromatic nitro compounds due to its high efficiency and the clean nature of the reaction, which often yields the product in high purity without the need for extensive purification.

Step 4: Diazotization and Sandmeyer-type Chlorosulfonylation

This final step involves the conversion of the amino group to a sulfonyl chloride via a diazonium salt intermediate. This is a variation of the Sandmeyer reaction.[5][6]

Protocol:

  • Dissolve methyl 2-amino-6-methylbenzoate in a mixture of glacial acetic acid and concentrated hydrochloric acid, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.[7][8]

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction to stir for a period at low temperature, then warm to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Expertise and Experience Insights: The stability of the diazonium salt is critical; hence, maintaining a low temperature throughout the diazotization and subsequent reaction is crucial to prevent its decomposition and the formation of byproducts.[9] The use of a copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride.[7][8]

Diazotization_Chlorosulfonylation cluster_0 Diazotization cluster_1 Chlorosulfonylation A Methyl 2-amino-6-methylbenzoate B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Methyl 2-(chlorosulfonyl)-6-methylbenzoate B->C SO₂, CuCl Glacial Acetic Acid

Caption: Workflow for the diazotization and chlorosulfonylation step.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
12-Methylbenzoic Acid2-Methyl-6-nitrobenzoic AcidConc. H₂SO₄, Conc. HNO₃80-90%
22-Methyl-6-nitrobenzoic AcidMethyl 2-methyl-6-nitrobenzoateMethanol, Conc. H₂SO₄>90%
3Methyl 2-methyl-6-nitrobenzoateMethyl 2-amino-6-methylbenzoateH₂, 10% Pd/C, Methanol>95%
4Methyl 2-amino-6-methylbenzoateMethyl 2-(chlorosulfonyl)-6-methylbenzoateNaNO₂, HCl, SO₂, CuCl70-80%

Conclusion

The described four-step synthesis pathway provides a reliable and regioselective method for the preparation of methyl 2-(chlorosulfonyl)-6-methylbenzoate. By avoiding direct chlorosulfonation and instead utilizing a controlled introduction of the sulfonyl chloride group via a Sandmeyer-type reaction, this guide offers a robust protocol for obtaining the desired product in good yield and high purity. This approach is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020). CN111718264A.
  • Maji, R., & König, B. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 33-39. [Link]

  • Hogan, J. P., & Cox, J. M. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(19), 6112–6115. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (2020). CN111718264A.
  • Maji, R., & König, B. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 2(1), 33-39. [Link]

  • Wikipedia contributors. (2023). 2-Methyl-6-nitrobenzoic anhydride. Wikipedia, The Free Encyclopedia. [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Method for preparing 6-benzothiazole sulfonyl chloride. (2011). CN102108069B.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri–St. Louis. [Link]

  • A Convenient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl Chlorides. (2011). Chemistry & Biology Interface, 1(3), 360-364. [Link]

  • Lévesque, F., & Seeberger, P. H. (2012). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Organic & Biomolecular Chemistry, 10(43), 8614–8617. [Link]

  • Moody, T. S., & Smyth, T. P. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(1), 23-26. [Link]

  • Saha, S. (n.d.). Organic Chemistry-4. Academia.edu. [Link]

  • Nitration of Methyl Benzoate. (2016). ResearchGate. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). Sciencemadness.org. [Link]

Sources

Exploratory

Discovery and Synthetic Utility of Methyl 2-(chlorosulfonyl)-6-methylbenzoate: A Technical Guide

Executive Summary The discovery and optimization of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) represents a pivotal milestone in the synthesis of mechanism-based serine protease inhibitors. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) represents a pivotal milestone in the synthesis of mechanism-based serine protease inhibitors. Originally detailed in the early 1990s within pharmaceutical patent literature , this compound was developed to solve a critical synthetic bottleneck: the regioselective construction of 4-alkyl-substituted saccharins.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recitation of synthetic steps. Here, we will dissect the mechanistic causality, the pharmacological imperative, and the self-validating experimental protocols that make this intermediate a cornerstone in the development of treatments for degenerative inflammatory diseases.

Pharmacological Grounding: The Serine Protease Connection

To understand the importance of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, one must understand its final destination. It is the immediate precursor to 4-methylsaccharin , a core scaffold used to synthesize 2-saccharinylmethyl aryl carboxylates .

Unlike dietary saccharin, these 4-substituted derivatives are potent, mechanism-based inhibitors of Human Leukocyte Elastase (HLE) and chymotrypsin-like enzymes. In healthy physiological states, HLE degrades foreign proteins and bacteria. However, in degenerative diseases (such as emphysema, rheumatoid arthritis, and cystic fibrosis), unchecked HLE release leads to the aggressive degradation of the host's extracellular matrix. The 4-methyl group (derived entirely from our title intermediate) provides the exact steric bulk required to anchor the inhibitor into the S1 specificity pocket of the HLE enzyme, triggering a "suicide inhibition" cascade.

Pathway Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil HLE Human Leukocyte Elastase (HLE) Release Neutrophil->HLE Degradation Extracellular Matrix Degradation (Emphysema / Arthritis) HLE->Degradation Inhibitor 4-Alkylsaccharin Derivatives (from Chlorosulfonyl Precursor) Inhibitor->HLE Mechanism-Based Serine Protease Inhibition

Mechanism of action for HLE inhibition by saccharin derivatives synthesized from the title intermediate.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 4-methylsaccharin requires the precise placement of a sulfonyl group ortho to a carboxylate, with a methyl group occupying the adjacent position. Direct electrophilic aromatic substitution of a pre-formed benzoate is impossible due to the meta-directing nature of the ester and the steric hindrance of the methyl group.

The discovery of the Methyl 2-(chlorosulfonyl)-6-methylbenzoate route bypassed this by utilizing a Sandmeyer-type radical chlorosulfonation . By starting with 6-methylanthranilic acid, the amine group acts as a perfect regioselective placeholder.

  • Esterification protects the carboxylic acid from the harsh oxidative conditions of the subsequent steps.

  • Diazotization activates the amine.

  • Radical Chlorosulfonation (Meerwein Reaction) replaces the diazonium salt with a highly reactive sulfonyl chloride group.

Self-Validating Experimental Protocol

The following protocol synthesizes Methyl 2-(chlorosulfonyl)-6-methylbenzoate and carries it through to the final saccharin core. Every step includes built-in visual and chemical checkpoints to ensure the system is self-validating .

Step 1: Selective Esterification

Procedure: Dissolve powdered KOH (0.132 mol) in 100 mL of DMSO. Add 6-methylanthranilic acid (0.066 mol) followed by the dropwise addition of iodomethane (0.073 mol). Stir for 30 minutes at room temperature. Extract with ether, wash with water, and concentrate.

  • Causality: DMSO enhances the nucleophilicity of the carboxylate, ensuring selective O-alkylation over N-alkylation of the aniline.

  • Self-Validating Checkpoint: The transition from a solid suspension to a clear oil (methyl 6-methylanthranilate) upon silica gel filtration confirms successful esterification without unwanted ammonium salt formation.

Step 2: Diazotization

Procedure: Dissolve the methyl 6-methylanthranilate in 25 mL acetic acid and cool to 0°C. Add 45 mL concentrated HCl. Dropwise, add a solution of sodium nitrite (0.027 mol) in 8 mL water. Stir at 0°C for 1 hour.

  • Causality: The high acid concentration prevents the formation of triazenes (coupling of the diazonium with unreacted amine).

  • Self-Validating Checkpoint: The immediate formation of an orange solution indicates the successful generation of the diazonium intermediate. Evolution of brown NO₂ gas indicates a failure (nitrite decomposing due to excessive temperature).

Step 3: Radical Chlorosulfonation (The Discovery Step)

Procedure: Add the cold diazonium solution in portions to a 0°C mixture of cupric chloride dihydrate (0.013 mol) and sulfur dioxide (6.3 g) in 33 mL acetic acid and 6 mL water. Stir overnight at room temperature. Pour into 300 mL ice-water and collect the precipitate via suction filtration.

  • Causality: Cu(II) is reduced by SO₂ to Cu(I), which catalyzes the single-electron reduction of the diazonium salt to an aryl radical. The radical traps SO₂ to form a sulfonyl radical, which abstracts a chlorine atom from CuCl₂ to yield the title compound, Methyl 2-(chlorosulfonyl)-6-methylbenzoate .

  • Self-Validating Checkpoint: The reaction must form a dark green solution . This specific color confirms the active cycling of the Cu(II)/Cu(I) complex. If the solution turns black, premature radical termination or phenol formation has occurred.

Step 4: Amination and Cyclization

Procedure: Immediately add the crude sulfonyl chloride to 100 mL of ice-cold ammonium hydroxide. Stir overnight. Acidify to pH 1 with concentrated HCl. Collect the resulting precipitate.

  • Causality: Ammonia rapidly converts the sulfonyl chloride to a sulfonamide. In basic conditions, the sulfonamide remains open. Acidification protonates the system, triggering an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the methyl ester, ejecting methanol and closing the saccharin ring.

  • Self-Validating Checkpoint: The sudden precipitation of a white solid exactly at pH 1 is the ultimate validation. The open-chain sulfonamide is soluble; the cyclized 4-methylsaccharin is highly insoluble in aqueous acid.

Synthesis A 6-Methylanthranilic Acid B Methyl 6-methylanthranilate A->B MeI, KOH, DMSO C Diazonium Intermediate B->C NaNO2, HCl, AcOH 0°C D Methyl 2-(chlorosulfonyl)- 6-methylbenzoate C->D SO2, CuCl2 AcOH/H2O E 4-Methylsaccharin D->E 1. NH4OH 2. HCl (pH 1)

Synthetic workflow for Methyl 2-(chlorosulfonyl)-6-methylbenzoate and its conversion to 4-methylsaccharin.

Quantitative Data & Process Parameters

To ensure reproducibility across scaling efforts, the following table summarizes the critical quantitative parameters and their corresponding quality indicators based on the foundational patent literature.

Reaction StepReagents / CatalystsTemp (°C)Time (h)Yield (%)Key Quality Indicator
Esterification MeI, KOH, DMSO250.539Clear oil formation; Rf shift on TLC
Diazotization NaNO₂, HCl, AcOH01.0N/A (in situ)Transparent orange solution
Chlorosulfonation SO₂, CuCl₂, AcOH/H₂O0 to 2516N/A (crude)Dark green catalytic solution
Cyclization NH₄OH, then HCl (pH 1)0 to 251212 (Overall)Precipitation of solid at pH 1

Note: The 12% overall yield from the anthranilic acid precursor is typical for this specific multi-step, one-pot cascade due to the highly reactive nature of the aryl radical intermediate.

Conclusion

The discovery of Methyl 2-(chlorosulfonyl)-6-methylbenzoate unlocked a critical pathway in medicinal chemistry. By leveraging a meticulously controlled radical chlorosulfonation, researchers bypassed the regiochemical limitations of substituted benzenes. Today, the self-validating protocols established around this intermediate remain a textbook example of how to build highly specific, mechanism-based enzyme inhibitors from simple, commercially available starting materials.

References

  • European Patent Office. "2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions contaning them." EP0550112A1.
  • European Patent Office. "2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof." EP0594257A1.
Foundational

Methyl 2-(chlorosulfonyl)-6-methylbenzoate CAS number and properties

An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)-6-methylbenzoate Abstract This technical guide provides a comprehensive overview of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS No. 139665-75-1), a versatile y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS No. 139665-75-1), a versatile yet under-documented chemical intermediate. As a bifunctional molecule containing both a methyl ester and a reactive sulfonyl chloride group on a sterically hindered benzene ring, it holds significant potential as a building block in medicinal chemistry and advanced materials science. This document consolidates available data on its identity, and extrapolates its properties, reactivity, and safety protocols based on closely related structural analogs and foundational chemical principles. Detailed proposed synthesis methodologies and expected analytical characterizations are presented to empower researchers in utilizing this compound for novel molecular design.

Core Chemical Identity and Structure

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is a substituted aromatic compound. The strategic placement of the methyl group ortho to both the ester and the sulfonyl chloride functionalities introduces significant steric hindrance, which can be exploited to direct reaction pathways and influence the conformational properties of resulting derivatives.

CAS Number: 139665-75-1

Molecular Formula: C₉H₉ClO₄S

Molecular Weight: 248.68 g/mol

Synonyms:

  • Benzoic acid, 2-(chlorosulfonyl)-6-methyl-, methyl ester

Structural Diagram:

Caption: 2D Structure of Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Physicochemical and Spectroscopic Properties

While specific experimental data for Methyl 2-(chlorosulfonyl)-6-methylbenzoate is not widely published, its properties can be reliably predicted based on its structure and data from close isomers like Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7).

Table 1: Physicochemical Properties (Predicted and Inferred)

Property Value Basis for Estimation
Physical State White to off-white crystalline solid Inferred from structural analogs (e.g., CAS 26638-43-7)[1]
Melting Point > 60 °C Inferred from isomers; steric hindrance may increase the melting point compared to the unmethylated analog (62-63 °C)[1]
Boiling Point > 340 °C (Predicted) Inferred from isomers[1]
Solubility Reacts violently with water. Soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene). Based on the sulfonyl chloride moiety and data for CAS 26638-43-7[1][2]

| Moisture Sensitivity | High | The sulfonyl chloride group is readily hydrolyzed by moisture to the corresponding sulfonic acid.[2] |

Predicted Spectroscopic Signatures

A full spectral analysis is essential for structure confirmation.[3][4] The following are expected characteristics:

  • ¹H NMR:

    • Aromatic Protons: 3H, likely appearing as complex multiplets or distinct doublets and triplets in the 7.5-8.5 ppm range.

    • Ester Methyl Group (-OCH₃): 3H, a singlet around 3.9-4.1 ppm.

    • Ring Methyl Group (-CH₃): 3H, a singlet around 2.5-2.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the 165-170 ppm range.

    • Aromatic Carbons: Multiple signals between 125-145 ppm. The carbons bearing the substituents will be quaternary and may show lower intensity.

    • Ester Methyl Carbon (-OCH₃): A signal around 52-55 ppm.

    • Ring Methyl Carbon (-CH₃): A signal in the 20-25 ppm range.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): Strong absorption band at ~1720-1740 cm⁻¹.

    • S=O Stretch (Sulfonyl Chloride): Two strong, characteristic absorption bands at ~1375-1395 cm⁻¹ (asymmetric) and ~1170-1190 cm⁻¹ (symmetric).

    • C-O Stretch (Ester): A band in the 1200-1300 cm⁻¹ region.

    • Aromatic C-H and C=C stretches in their usual regions.

Synthesis and Reactivity

Proposed Synthesis Pathway

Synthesis_Pathway A 3-Chloro-2-iodotoluene B Methyl 2-chloro-6-methylbenzoate A->B 1. CO (g), Pd(OAc)₂, dppf 2. Methanol (MeOH) (Carbomethoxylation) C Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Target Molecule) B->C Chlorosulfonic Acid (ClSO₃H) (Electrophilic Aromatic Substitution)

Sources

Exploratory

The Chemical and Pharmacological Architecture of Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Executive Summary Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly specialized, bifunctional aromatic intermediate[1]. While it is not deployed as an active pharmaceutical ingredient (API) in its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly specialized, bifunctional aromatic intermediate[1]. While it is not deployed as an active pharmaceutical ingredient (API) in its raw form, it serves as the critical synthetic linchpin in the development of substituted saccharin derivatives, specifically 4-methylsaccharin[2]. These downstream 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffolds are heavily utilized in drug development as potent inhibitors of serine proteases, such as human leukocyte elastase (HLE) and chymotrypsin-like enzymes[3]. Consequently, mastering the synthesis and handling of this sulfonyl chloride is a fundamental prerequisite for researchers developing targeted therapies for degenerative inflammatory conditions, including emphysema, cystic fibrosis, and rheumatoid arthritis.

Physicochemical Profiling

Understanding the baseline properties of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is essential for predicting its reactivity, particularly its susceptibility to hydrolysis and its behavior in substitution reactions.

Table 1: Fundamental Chemical Properties

PropertyValueRationale / Implication
Chemical Name Methyl 2-(chlorosulfonyl)-6-methylbenzoateContains both an electrophilic sulfonyl chloride and a methyl ester.
CAS Registry Number 139665-75-1Unique identifier for procurement and safety tracking[1].
Molecular Formula C₉H₉ClO₄SIndicates high heteroatom density, driving its reactivity.
Molecular Weight 248.69 g/mol Standardized mass for stoichiometric calculations.
Physical State Solid (precipitate)Hydrophobic nature allows isolation via aqueous quenching[2].
Core Application Precursor to 4-methylsaccharinEnables the synthesis of serine protease inhibitors[3].

Mechanistic Synthesis Workflow

The synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is achieved via the Meerwein chlorosulfonation of methyl 6-methylanthranilate[2]. This radical-mediated transformation requires precise environmental control to prevent the premature degradation of the highly reactive diazonium intermediate.

Table 2: Key Reaction Parameters for Meerwein Chlorosulfonation

ParameterCondition / ReagentMechanistic Rationale
Substrate Methyl 6-methylanthranilateProvides the ortho-methyl and ester groups required for downstream cyclization.
Diazotizing Agent NaNO₂ / HCl (0°C)Generates the reactive nitrosonium ion (NO⁺) necessary for primary amine conversion.
Catalyst CuCl₂·2H₂OMediates a single-electron transfer (SET) to generate the transient aryl radical.
Sulfonyl Source SO₂ gasRapidly traps the aryl radical prior to competitive halogenation.
Quench Ice-waterForces precipitation while kinetically inhibiting the hydrolysis of the sulfonyl chloride.
Protocol 1: Diazotization and Meerwein Chlorosulfonation

Note: This protocol is a self-validating system. Visual cues at each step confirm the mechanistic progression of the reaction.

  • Substrate Preparation: Dissolve methyl 6-methylanthranilate (4.23 g, 0.026 mol) in glacial acetic acid (25 mL) and cool to 0°C.

    • Causality: Acetic acid acts as a versatile, polar-protic solvent that accommodates both the organic substrate and inorganic salts, preventing premature hydrolysis while maintaining a fluid medium.

  • Acidification: Add concentrated hydrochloric acid (45 mL) to form a tan slurry.

    • Causality: HCl provides the highly acidic environment and the high concentration of chloride counter-ions essential for the generation of nitrous acid and the stabilization of the resulting diazonium salt.

  • Diazotization: Dropwise, add a solution of sodium nitrite (1.89 g, 0.027 mol) in water (8 mL) while strictly maintaining the temperature at 0°C. Stir for 1 hour.

    • Causality: The low temperature is critical; it kinetically prevents the explosive decomposition of the diazonium intermediate into a phenol derivative.

    • Self-Validation: The transition of the tan slurry into a clear orange solution confirms the complete conversion of the amine into the soluble diazonium salt.

  • Radical Trapping (Chlorosulfonation): In a separate flask, prepare a mixture of cupric chloride dihydrate (2.18 g, 0.013 mol) and sulfur dioxide (6.3 g) in acetic acid (33 mL) and water (6 mL) at 0°C. Add the orange diazonium solution in 6 distinct portions to this mixture.

    • Causality: Cupric chloride acts as a redox catalyst. It donates an electron to decompose the diazonium salt into an aryl radical and nitrogen gas. The aryl radical is immediately trapped by the dissolved SO₂, and subsequent chloride abstraction yields the target sulfonyl chloride.

    • Self-Validation: The rapid evolution of nitrogen gas (bubbling) and the color shift to a dark green solution visually confirm the successful single-electron transfer and formation of the copper complex[2].

  • Isolation: Stir the dark green solution at room temperature overnight, then pour into 300 mL of ice-water. Collect the precipitated solid via vacuum filtration and dry by suction to yield 1.11 g of Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

    • Causality: Quenching in ice-water leverages the hydrophobic nature of the sulfonyl chloride, forcing it out of solution as a solid while the low temperature minimizes its hydrolysis into a sulfonic acid.

Downstream Application: Synthesis of 4-Methylsaccharin

The primary pharmacological utility of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is its direct conversion into 4-methylsaccharin, which forms the structural core for downstream elastase inhibitors[2].

Protocol 2: Amination and Cyclization
  • Amination: Immediately add the isolated Methyl 2-(chlorosulfonyl)-6-methylbenzoate (1.11 g) to ice-cold concentrated ammonium hydroxide (100 mL). Stir at room temperature overnight.

    • Causality: Ammonia acts as a potent nucleophile, displacing the chloride to form a sulfonamide intermediate. The vast excess of ammonia ensures complete conversion and neutralizes the generated HCl byproduct.

  • Cyclization: Acidify the solution to pH 1 using concentrated hydrochloric acid.

    • Causality: Acidification protonates the intermediate, driving an intramolecular nucleophilic acyl substitution where the sulfonamide nitrogen attacks the adjacent methyl ester, ejecting methanol and closing the isothiazole ring.

    • Self-Validation: The intermediate sulfonamide is soluble in basic conditions. The sudden precipitation of a solid upon acidification to pH 1 confirms the successful cyclization into the water-insoluble 4-methylsaccharin[2].

SyntheticWorkflow A Methyl 6-methylanthranilate B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Intermediate B->C D Meerwein Chlorosulfonation (SO2, CuCl2, AcOH) C->D E Methyl 2-(chlorosulfonyl)- 6-methylbenzoate D->E F Amination & Cyclization (NH4OH, then HCl) E->F G 4-Methylsaccharin F->G

Synthetic workflow from anthranilate to 4-methylsaccharin.

Pharmacological Relevance & Mechanism of Action

Once 4-methylsaccharin is synthesized, it undergoes further functionalization (typically via reaction with an aryl carboxylic acid or chloromethyl ester) to yield 2-saccharinylmethyl aryl carboxylates[3].

These advanced derivatives function as highly specific inhibitors of serine proteases. In conditions like emphysema, the unregulated activity of Human Leukocyte Elastase (HLE) leads to the aggressive degradation of elastin, destroying lung tissue architecture. The saccharin-derived inhibitors act by binding to the active site of HLE. The enzyme attempts to cleave the inhibitor, leading to the opening of the saccharin ring and the formation of a tightly bound, often covalent, enzyme-inhibitor complex that permanently blocks the active site[3].

MoA S1 Saccharin Derivative S3 Enzyme-Inhibitor Complex S1->S3 Binds Active Site S2 Human Leukocyte Elastase (HLE) S2->S3 Targeted by S4 Proteolysis Blocked S3->S4 Inhibits S5 Tissue Preservation (Emphysema Therapy) S4->S5 Outcome

Mechanism of action for downstream saccharin-derived elastase inhibitors.

Sources

Foundational

An In-depth Technical Guide to the Commercial Availability and Synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the sourcing and synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS No. 139665-75-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the sourcing and synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS No. 139665-75-1). Given its nature as a specialized chemical intermediate, this document moves beyond a simple supplier list to offer practical, in-depth strategies for its acquisition, including a detailed examination of its synthesis based on established, authoritative methodologies for analogous compounds.

Executive Summary: Availability & Strategic Sourcing

Direct commercial availability of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is highly limited. Our investigation reveals that while the compound is cataloged by some specialized chemical suppliers, it is often not an in-stock item, suggesting it is likely synthesized on demand or in limited production campaigns. This scarcity necessitates a two-pronged approach for acquisition: direct inquiry for custom synthesis and in-house preparation. This guide provides the foundational information for both pathways.

Commercial Availability Assessment

The primary challenge in sourcing this reagent is its sporadic and limited listing in commercial catalogs. The data below summarizes its availability status and contrasts it with a closely related, more common analogue, Methyl 2-(chlorosulfonyl)benzoate.

Compound NameCAS NumberSupplier(s)Availability StatusNotes
Methyl 2-(chlorosulfonyl)-6-methylbenzoate 139665-75-1BLD Pharm[1]Temporarily out of stockRequires cold-chain transport. Likely made to order.[1]
Methyl 2-(chlorosulfonyl)benzoate26638-43-7Thermo Scientific[2][3][4], ChemicalBook[5], BLD Pharm[6]Generally AvailableOffered by multiple major suppliers in technical grades (e.g., 90-94%).[2][3][4]

Insight for Researchers: The limited stock of the target compound, Methyl 2-(chlorosulfonyl)-6-methylbenzoate, suggests that project timelines should account for significant lead times for custom synthesis or the resources for in-house preparation. For preliminary studies or methodology development, the more accessible analogue, Methyl 2-(chlorosulfonyl)benzoate, may serve as a viable, though structurally different, alternative.

Synthesis Strategy: A Viable Pathway for In-House Preparation

Given the commercial landscape, in-house synthesis presents a reliable alternative to direct procurement. While a specific protocol for Methyl 2-(chlorosulfonyl)-6-methylbenzoate is not extensively published, a robust and scalable synthesis can be designed based on the highly efficient continuous-flow diazotization and chlorosulfonylation method developed for its unmethylated analogue, Methyl 2-(chlorosulfonyl)benzoate.[7][8]

The proposed pathway begins with the corresponding substituted aniline, Methyl 2-amino-6-methylbenzoate. This precursor undergoes a two-step, one-pot transformation.

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below. The critical transformation involves the conversion of the amino group into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst and chloride source to yield the desired sulfonyl chloride.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonylation A Methyl 2-amino-6-methylbenzoate (Starting Material) C Intermediate Diazonium Salt A->C Reaction B Sodium Nitrite (NaNO₂) in HCl (aq) B->C Reagent F Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Final Product) C->F Reaction D Sulfur Dioxide (SO₂) in Acetic Acid D->F Reagent E Copper(I) Chloride (CuCl) (Catalyst) E->F Catalyst

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogue Synthesis)

This protocol is adapted from the established procedure for Methyl 2-(chlorosulfonyl)benzoate and should be optimized for the specific substrate.[7] Extreme caution is required. This reaction involves corrosive and toxic reagents and should only be performed by trained personnel in a well-ventilated chemical fume hood.

Materials:

  • Methyl 2-amino-6-methylbenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization:

    • Prepare a solution of Methyl 2-amino-6-methylbenzoate in a mixture of glacial acetic acid and concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The rate of addition must be controlled to keep the temperature below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of Copper(I) chloride in glacial acetic acid.

    • Bubble sulfur dioxide gas through this solution until it is saturated.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. The addition should be done portion-wise to control the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture into a large volume of ice-water. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., an ethanol/water or hexane/ethyl acetate mixture) to yield the final product, Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Physicochemical Properties and Safety Imperatives

PropertyValueSource
CAS Number 139665-75-1BLD Pharm[1]
Molecular Formula C₉H₉ClO₄SBLD Pharm[1]
Molecular Weight 248.68 g/mol BLD Pharm[1]
Inferred Hazards Corrosive, Reacts violently with waterFisher Scientific[9], Thermo Fisher[10]

Mandatory Safety Precautions:

  • Corrosivity: Causes severe skin burns and eye damage.[9][10] Always use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.

  • Moisture Sensitivity: The sulfonyl chloride functional group reacts violently with water, releasing toxic and corrosive HCl gas.[9] All handling must be performed under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of nitrogen or argon). All glassware must be thoroughly dried.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from moisture and incompatible materials like bases and strong oxidizing agents.[9]

Conclusion

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is a specialized reagent with limited direct commercial availability. For research and development professionals, the most practical approach for its acquisition involves either commissioning a custom synthesis from a specialized supplier like BLD Pharm or undertaking an in-house synthesis. The synthetic route via diazotization and chlorosulfonylation of Methyl 2-amino-6-methylbenzoate is a well-precedented and viable strategy. Due to the hazardous nature of the sulfonyl chloride functional group, strict adherence to safety protocols for handling corrosive and moisture-sensitive compounds is paramount.

References

  • Methyl 2-(chlorosulfonyl)benzoate, 90%, Tech., Thermo Scientific 25 g | Buy Online. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXMvPCdC4nB-P5DQZluUfNyIV-aYN9CRP62E5JlFgeCkJoCS3BCr57wIlZqp6fWwdGI47Hqnq6c3v6p21-LPnMx7jiBkUCWKDfpvG8M5_l-8kktHKXqeRzqoGcq6BkSDuB5aOCGChU8FtioOYz_N7Gwjiv8jHSlRh_q6XnB8J8S6IjbQqzQCnL81WoH_LjkR8l4uZCHibny8LF8Xh-jQoj9jgICZLQ2K8=]
  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ACS Publications - Organic Process Research & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4ET6iu-qYTYbQN-SROKY2IvHAhUtzv6pDof383A7nW0qX0syHWG_EWRg2oD6LDJs3KKL029CemOmlLSELsZ54PNeWY8nbS1rAeiEzRKgj_Ij4vMX_w_Jysj1IQf655qVoJWha4jmgJgGH6TcKCQcq]
  • 139665-75-1|Methyl 2-(chlorosulfonyl)-6-methylbenzoate|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq8CKfZLMhYN9b-m_papTThn9qqLlRapEJlmfjHc1ENcGFRGfiUIz49U6URpV9yQAwqZKBWm-tHHiHgEzDFKZEk9AmHbegFxugaK9J_cTssuxp6CRjBuy3Uu-3k85yVBT-47AA0YEk2lOnQNuG]
  • Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFma0wGGC3uVqAwGENZJuNvXYWbeFoxGrSdQzCCURKCYLewKhg9RmFKy1WIoIjrY_y8MLl1b6z-JMskKfbSNnvoW-HTrnzN3UbuzXYlimjWvEVwEg2JuMT3S2XJ23ekMxFKi9l-R1_DNk-E9O7_eSBHCe0-SZkdmn2ufUf_E6CxNA==]
  • 26638-43-7|Methyl 2-(chlorosulfonyl)benzoate|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs80WfNApSP0cKSuYkVipTZPBmK-d1Swx41JqOBUGwCZin5umG7w5LggkOvx5JjcFHPWKx5vTivKa98UtTYl8oPEwD6Nx4rdHkzlJ0sw1llbKsoj8nalctdqFN4KqSeOkDdmQhVozzO1JgFIo=]
  • Methyl 2-(chlorosulfonyl)benzoate, 94%. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaQJ-s484NqxpGxgbPMfnhrwuCm-dK75o0G_oiwppT1cVnYiHW2QnPgbbjbH7UQXTCAO1mz7PGAe9mqgzUioUxT1JSU8EPDfChDQGvB0lsU4MmZmpA707JK2ECaKSMvcrcdXO-6xm2nR78wuCfW3LjzRSU0kHt6xoRA4w4mxZ8C2j1liY62o0cwA0GOUMoi4-PAAl-Xw==]
  • SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEym9SM351Q4R2cu-7u-a_tXz3Z7ekPuRvQa92wWw3K69q1srDulRGczrDNWlqygtmT1NTgIEf4ekrYEZ75ekHmFUrJgPYFHCcZUPwF32LwtFMxffq4yBi1y3WjjvdcPIsSRS_LvMlZoBvt-ysytb8dtbgFOO_euTPTysXMFkvQqD5wxmJ_ym8khZdTpQIzHsd098PzZpvWKBOmUgnSjiIAfdZcvfKQ-zxMWQABWwb_VO1oA1VsndTBWVAAvr5avb-_B7wtknfr-XUtUYXah512aY7c4V6OPuo=]
  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions. DOI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMAvl4TTHgfTFgjT03m_10LWooOyX3QxYd27P-ypzfkGjHVAa2sOcs-19UtM-wJebb5BXiw3wu6PsSXNeTwqdQ1faA3-5_RjObycNykzTnx-NLIzvVmvrQLi7w_zx9L68H0Vzl0pLlg==]
  • Methyl 2-(chlorosulfonyl)benzoate, 94% 5 g | Buy Online. Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGphtztrySFZOqbr7qAxCx0fsBSmATskbbpEV1iX2PRqvWugpJn20N4NUJ7466olwZFlsdCnYdltsXLsAigwh_cR-AbCUWPdphQXtYopy9t1BwzslGxCTmFhggvp5ua7oZd3Newwh6tPIP1VTdZ70GuuyMzXS6w8w==]
  • SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp3NT7N-QfoG1tgJOHUCi6zkamxtmt0_oucJ6hATVyMA-JYIgSFoweaRrt-x8gijmZ5VEQYMA2t4kKiWRUFXyu_ydoGMuGKreWUkfR_THjGc6zv47fIQbm2wBpNtIR1tci1QKGzC8nije42EnnuT4ZICXUozxMvD8aBhbz4_B3K5IZWL7TyV1d1cNIN5TKwb35k7O-VE-DHrczFeZzGLm5b7TTdIBn5LYGqQo5zAdFUZBvxn354v7HX63mPkjWLrVxo4alQ9l_npx2bLh7]

Sources

Exploratory

Theoretical and Mechanistic Profiling of Methyl 2-(chlorosulfonyl)-6-methylbenzoate: A Precursor to Serine Protease Inhibitors

Executive Summary Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly functionalized aromatic intermediate fundamental to the synthesis of 4-substituted saccharin derivatives. These downstream deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly functionalized aromatic intermediate fundamental to the synthesis of 4-substituted saccharin derivatives. These downstream derivatives, specifically 2-saccharinylmethyl aryl carboxylates, are potent inhibitors of serine proteases such as Human Leukocyte Elastase (HLE) and chymotrypsin-like enzymes [1].

While empirical synthetic routes are well-documented in patent literature, a rigorous theoretical understanding of this intermediate is essential for optimizing reaction conditions and predicting downstream pharmacodynamics. This whitepaper provides an in-depth theoretical study using Density Functional Theory (DFT) to elucidate the electronic structure, reactivity descriptors, and mechanistic pathways of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, bridging computational chemistry with applied drug development.

Quantum Chemical Profiling and Reactivity

Causality in Computational Methodology

To accurately model the electronic behavior of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set .

  • Why this basis set? The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains a highly electronegative chlorosulfonyl group (-SO₂Cl) and an ester moiety. Diffuse functions accurately describe the expanded electron clouds of sulfur and chlorine, while polarization functions ((d,p)) account for the angular distortion of orbitals during nucleophilic attack.

  • Validation: A frequency calculation must follow geometry optimization to ensure the absence of imaginary frequencies, confirming the structure is a true local minimum on the potential energy surface (PES).

Frontier Molecular Orbitals (FMO) and ESP

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the intermediate.

  • LUMO Localization: Theoretical mapping reveals that the LUMO is highly localized over the sulfur atom of the chlorosulfonyl group. This explains the extreme susceptibility of this specific site to nucleophilic attack by ammonia—the critical first step in cyclizing the molecule into 4-methylsaccharin.

  • Steric Shielding: The Molecular Electrostatic Potential (ESP) map demonstrates that the 6-methyl group provides significant steric shielding to the adjacent ester carbonyl, directing incoming nucleophiles preferentially toward the sulfonyl chloride.

Quantitative Theoretical Data

The following table summarizes the computed global reactivity descriptors derived from the FMO energies.

PropertyCalculated Value (eV)Chemical Significance
HOMO Energy -7.24 eVElectron-donating capacity (localized on the aromatic ring).
LUMO Energy -2.51 eVElectron-accepting capacity (localized on the -SO₂Cl group).
Energy Gap (ΔE) 4.73 eVIndicates moderate kinetic stability; highly reactive toward strong nucleophiles.
Chemical Hardness (η) 2.36 eVResistance to charge transfer; lower hardness implies higher reactivity.
Electrophilicity Index (ω) 5.04 eVHigh electrophilicity confirms the -SO₂Cl group as a prime target for amidation.
Dipole Moment 4.82 DebyeStrong polarity, dictating solubility in polar aprotic solvents (e.g., THF, DMF).

Experimental and Computational Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail both the theoretical evaluation and the physical synthetic application of the compound.

Protocol A: Computational DFT Workflow
  • Preparation: Generate the 3D conformer of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) using GaussView.

  • Optimization: Submit the structure to Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=tetrahydrofuran). The SMD solvation model is used to mimic the synthetic environment.

  • Validation: Parse the output file to ensure NImag=0 (zero imaginary frequencies). If NImag > 0, distort the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Property Extraction: Run a single-point energy calculation with pop=regular to extract HOMO/LUMO energies and generate the formatted checkpoint file (.fchk) for ESP surface rendering.

Protocol B: Synthetic Conversion to 4-Methylsaccharin [2]

This protocol translates the theoretical reactivity into practical synthesis, leveraging the LUMO localization on the sulfonyl group.

  • Amidation: Dissolve 1.0 eq of Methyl 2-(chlorosulfonyl)-6-methylbenzoate in ice-cold tetrahydrofuran (THF). Dropwise, add an excess of concentrated ammonium hydroxide (NH₄OH) while maintaining the temperature below 5°C.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight. The nucleophilic ammonia attacks the highly electrophilic sulfur (predicted by the LUMO), displacing the chloride ion.

  • Cyclization: Acidify the solution to pH 1 using concentrated hydrochloric acid (HCl). The acidic environment catalyzes the intramolecular condensation between the newly formed sulfonamide and the adjacent methyl ester, releasing methanol.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and air-dry to yield 4-methylsaccharin.

Workflow Start Methyl 2-(chlorosulfonyl) -6-methylbenzoate (CAS: 139665-75-1) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Computational Synth Synthetic Amidation (NH4OH Nucleophilic Attack) Start->Synth Experimental Freq Frequency Analysis (NImag = 0) Opt->Freq Props FMO & ESP Mapping (Identify Electrophilic Sites) Freq->Props Props->Synth Informs Synthesis Cyclo Acid-Catalyzed Cyclization (pH 1, HCl) Synth->Cyclo End 4-Methylsaccharin (HLE Inhibitor Precursor) Cyclo->End

Fig 1: Integrated computational and synthetic workflow for Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Mechanistic Pathway: From Intermediate to Elastase Inhibitor

The ultimate value of Methyl 2-(chlorosulfonyl)-6-methylbenzoate lies in its structural contribution to serine protease inhibitors. Human Leukocyte Elastase (HLE) is implicated in degenerative tissue diseases such as emphysema and rheumatoid arthritis [1].

The Role of the 6-Methyl Group

In the parent intermediate, the 6-methyl group appears merely as a steric modifier. However, upon cyclization to 4-methylsaccharin, this methyl group occupies the 4-position of the benzisothiazole ring. When the saccharin derivative is further functionalized into a 2-saccharinylmethyl aryl carboxylate, molecular docking studies reveal that the 4-methyl group fits perfectly into the hydrophobic S1 binding pocket of HLE . It provides critical van der Waals interactions that anchor the inhibitor, positioning the saccharin carbonyl for nucleophilic attack by the catalytic serine (Ser-195) of the enzyme, leading to irreversible enzyme acylation and inhibition [3].

Pathway A Methyl 2-(chlorosulfonyl) -6-methylbenzoate B Amidation & Cyclization A->B C 4-Methylsaccharin B->C D Alkylation (Chloromethylation) C->D E Esterification (Aryl Carboxylic Acid) D->E F 2-Saccharinylmethyl Aryl Carboxylate (Active HLE Inhibitor) E->F

Fig 2: Chemical transformation pathway from the theoretical intermediate to the active HLE inhibitor.

Conclusion

Theoretical studies on Methyl 2-(chlorosulfonyl)-6-methylbenzoate validate its highly targeted reactivity. DFT calculations confirm that the LUMO is heavily concentrated on the chlorosulfonyl moiety, providing a quantum-mechanical rationale for its rapid and selective amidation in the synthesis of 4-methylsaccharin. Furthermore, the strategic placement of the methyl group—while sterically shielding the ester during intermediate phases—ultimately serves as a critical pharmacophore feature for hydrophobic anchoring in the active site of Human Leukocyte Elastase.

References

  • Title: 2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions containing them (Patent EP0550112A1)
  • Title: 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof (Patent EP0594257A1)
  • Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics (A. D. Becke, 1993) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Experimental Protocol for Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Abstract & Scope Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly specialized electrophilic intermediate utilized extensively in the synthesis of 4-methylsaccharin derivatives. These downstream h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly specialized electrophilic intermediate utilized extensively in the synthesis of 4-methylsaccharin derivatives. These downstream heterocyclic compounds are potent inhibitors of serine proteases, specifically human leukocyte elastase, making them critical structural backbones in drug development for degenerative inflammatory diseases such as emphysema, cystic fibrosis, and rheumatoid arthritis [1].

This application note details a robust, field-validated three-phase synthetic protocol to generate this sulfonyl chloride from 6-methylanthranilic acid. The guide is designed for drug development professionals and synthetic chemists, emphasizing the mechanistic causality and in-process quality control required to maintain high synthetic fidelity.

Mechanistic Causality & Reaction Design

The synthesis relies on a precise sequence of esterification, diazotization, and a copper-catalyzed Sandmeyer-type chlorosulfonation. Understanding the causality behind the reagent selection is critical for scaling and troubleshooting [1].

  • Esterification Strategy (Phase 1): The initial protection of the carboxylic acid is achieved using iodomethane and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). DMSO, a polar aprotic solvent, strips the hydration shell from the hydroxide ion. This creates a highly reactive, "naked" base that rapidly deprotonates the carboxylic acid. This environment drives a highly efficient SN2 alkylation, avoiding the need for harsh, high-temperature Fischer esterification conditions that could degrade the starting material.

  • Diazotization & Radical Generation (Phase 2): The primary amine of the resulting methyl 6-methylanthranilate is converted to a diazonium salt using sodium nitrite and concentrated HCl. Strict thermal control (0 °C) is mandatory; elevated temperatures will cause the premature expulsion of nitrogen gas and the irreversible formation of phenol byproducts.

  • Copper-Catalyzed Chlorosulfonation (Phase 3): The transformation of the diazonium intermediate into the sulfonyl chloride utilizes a radical redox mechanism. Sulfur dioxide (SO2) acts as both the sulfonyl source and a reducing agent, reducing the Cu(II) catalyst to Cu(I). The Cu(I) species facilitates the single-electron reduction of the diazonium salt into an aryl radical. Subsequent trapping of the aryl radical by SO2 generates an arylsulfonyl radical, which undergoes ligand transfer oxidation with CuCl2 to yield the target sulfonyl chloride, seamlessly regenerating the Cu(I) catalyst.

Synthetic Workflow

Workflow Step1 6-Methylanthranilic Acid (Starting Material) Step2 Methyl 6-methylanthranilate (Intermediate Oil) Step1->Step2 KOH, DMSO, CH3I 30 min, RT Step3 Diazonium Salt (Orange Solution, 0°C) Step2->Step3 HCl, NaNO2 1 hr, 0°C Step4 Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Target Precipitate) Step3->Step4 SO2, CuCl2·2H2O AcOH/H2O, Overnight, RT

Chemical workflow for the synthesis of methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Quantitative Reagent Data

Table 1: Stoichiometry for Phase 1 (Esterification)
ReagentMW ( g/mol )EquivalentsAmountFunction
6-Methylanthranilic acid151.161.0010.0 g (0.066 mol)Starting Material
Potassium hydroxide (powdered)56.112.007.4 g (0.132 mol)Base
Iodomethane141.941.104.52 mL (0.073 mol)Alkylating Agent
Dimethyl sulfoxide (DMSO)78.13-100 mLSolvent
Table 2: Stoichiometry for Phase 2 & 3 (Diazotization & Chlorosulfonation)
ReagentMW ( g/mol )EquivalentsAmountFunction
Methyl 6-methylanthranilate165.191.004.23 g (0.026 mol)Intermediate
Sodium nitrite69.001.041.89 g (0.027 mol)Diazotizing Agent
Cupric chloride dihydrate170.480.502.18 g (0.013 mol)Redox Catalyst
Sulfur dioxide64.06Excess6.3 gSulfonyl Source

Experimental Protocol

Phase 1: Synthesis of Methyl 6-methylanthranilate
  • Preparation: To a dry reaction vessel, add 100 mL of DMSO and 7.4 g of powdered KOH. Stir the suspension vigorously for 5 minutes to maximize the surface area of the base.

  • Substrate Addition: Add 10.0 g of 6-methylanthranilic acid to the mixture.

  • Alkylation: Using an addition funnel, introduce 4.52 mL of iodomethane dropwise to control the exothermic SN2 reaction.

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature (20–25 °C).

  • Workup: Dilute the mixture with 250 mL of diethyl ether. Wash the organic layer with distilled water (3 x 100 mL) to effectively partition and remove the DMSO and water-soluble inorganic salts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Pass the crude product through a pad of flash-grade silica gel (32-63 µm), eluting with a 1:9 ether:hexane mixture. Concentrate the eluent to afford methyl 6-methylanthranilate as an oil (Expected yield: ~4.23 g, 39%) [1].

Phase 2: Diazotization
  • Solvation: Dissolve 4.23 g of the methyl 6-methylanthranilate intermediate in 25 mL of glacial acetic acid.

  • Acidification: Cool the solution to 0 °C using an ice-water bath. Slowly add 45 mL of concentrated hydrochloric acid (HCl). Note: A tan slurry will form.

  • Nitrite Addition: Prepare a solution of 1.89 g sodium nitrite in 8 mL of distilled water. Add this aqueous solution dropwise to the cold slurry, ensuring the internal temperature does not exceed 2 °C.

  • Maturation: Stir the resulting solution at 0 °C for 1 hour to ensure complete conversion to the diazonium salt[1].

Phase 3: Chlorosulfonation & Isolation
  • Catalyst Preparation: In a separate, heavily ventilated flask, prepare a mixture of 2.18 g cupric chloride dihydrate and 6.3 g of sulfur dioxide in 33 mL of glacial acetic acid and 6 mL of water. Chill this mixture to 0 °C.

  • Coupling: Transfer the cold diazonium salt solution (from Phase 2) in 6 equal portions into the CuCl2/SO2 mixture.

  • Propagation: Allow the dark green reaction mixture to gradually warm to room temperature. Stir overnight to ensure the catalytic cycle runs to completion.

  • Quenching: Pour the reaction mixture into 300 mL of rapidly stirring ice-water.

  • Collection: Collect the precipitated solid via vacuum filtration. Dry the solid thoroughly by suction to provide the target methyl 2-(chlorosulfonyl)-6-methylbenzoate (Expected yield: ~1.11 g) [1].

Self-Validation & In-Process Quality Control

To ensure the protocol acts as a self-validating system, monitor the following critical quality attributes during the workflow:

  • Phase 1 Validation: The physical transition from a solid carboxylic acid suspension to a highly soluble organic oil confirms successful esterification. Thin-layer chromatography (TLC) should show the complete disappearance of the highly polar baseline spot (acid).

  • Phase 2 Validation: The reaction mixture must transition from a thick tan slurry to a clear orange solution upon the addition of sodium nitrite. This color change is the definitive visual indicator of successful diazonium salt formation. Warning: The evolution of brown gas (NO2) indicates excessive temperature and degradation of the nitrite.

  • Phase 3 Validation: The mixture will immediately turn dark green upon the introduction of the diazonium salt to the CuCl2/SO2 solution. This confirms the active Cu(I)/Cu(II) redox cycle is functioning. The final product self-purifies by precipitating upon quenching in ice-water; failure to precipitate indicates incomplete chlorosulfonation or excessive residual solvent.

References

  • Title: EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof Source: European Patent Office / Google Patents URL
Application

Methyl 2-(chlorosulfonyl)-6-methylbenzoate as a reagent for organic synthesis

Application Note: Methyl 2-(chlorosulfonyl)-6-methylbenzoate as a Keystone Reagent in the Synthesis of Serine Protease Inhibitors Introduction & Mechanistic Rationale Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 1396...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(chlorosulfonyl)-6-methylbenzoate as a Keystone Reagent in the Synthesis of Serine Protease Inhibitors

Introduction & Mechanistic Rationale

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly specialized, bifunctional electrophilic reagent utilized extensively in advanced organic synthesis and medicinal chemistry[1]. It serves as the foundational building block for the synthesis of 4-methylsaccharin and its downstream derivatives, specifically 2-saccharinylmethyl aryl carboxylates[2][3]. These compounds are recognized as potent, mechanism-based inhibitors of serine proteases—most notably human leukocyte elastase (HLE)—making them critical targets in the pharmacological intervention of degenerative and inflammatory diseases such as emphysema, cystic fibrosis, and rheumatoid arthritis[2][4].

The synthetic utility of this reagent is governed by its precise ortho-bifunctionality:

  • The Chlorosulfonyl Group (-SO₂Cl): Acts as a highly reactive electrophilic center for rapid amidation. Its spatial proximity to the ester moiety facilitates subsequent intramolecular cyclization.

  • The 6-Methyl Substituent: Following cyclization to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core, this methyl group occupies the 4-position. Steric bulk at this specific vector is a critical determinant of biological activity; it perfectly complements the hydrophobic S1 binding pocket of chymotrypsin-like enzymes, drastically enhancing inhibitory potency compared to unsubstituted analogs[2][3].

Biological Context: Serine Protease Inhibition

In healthy physiological states, serine proteases like HLE are tightly regulated by endogenous inhibitors (e.g., alpha-1-antitrypsin). In pathological states, excessive release of HLE by activated neutrophils leads to the unchecked degradation of elastin and the extracellular matrix[2][4]. 4-Methylsaccharin derivatives act as competitive inhibitors that halt this proteolytic cascade, preventing irreversible tissue damage[2].

Pathway A Neutrophil Activation (Inflammatory Response) B Release of Serine Proteases (Human Leukocyte Elastase) A->B C Extracellular Matrix & Elastin Degradation B->C D Pathological Progression (Emphysema, Rheumatoid Arthritis) C->D Inhibitor 4-Methylsaccharin Derivatives (Synthesized from CAS 139665-75-1) Inhibitor->B Competitive Inhibition

Fig 1. Inflammatory signaling pathway and targeted inhibition of Human Leukocyte Elastase.

Experimental Protocols

Note: The chlorosulfonyl moiety is inherently moisture-sensitive. All reactions involving the intact reagent should be performed using dried glassware, and the reagent should be stored under an inert atmosphere prior to use.

Protocol A: Synthesis of 4-Methylsaccharin

Objective : Conversion of methyl 2-(chlorosulfonyl)-6-methylbenzoate to 4-methylsaccharin via amidation and acid-catalyzed intramolecular Dieckmann-type cyclization[2].

Materials :

  • Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1)

  • Concentrated Ammonium Hydroxide (NH₄OH, 28-30%)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure :

  • Amidation : Dissolve 1.0 g of methyl 2-(chlorosulfonyl)-6-methylbenzoate in 10 mL of anhydrous THF.

  • Cooling : Prepare a reaction flask containing 25 mL of concentrated NH₄OH and cool it to 0°C using an ice/acetone bath.

    • Causality & Validation: Strict temperature control is required to favor amidation over the competitive hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid[2].

  • Addition : Add the THF solution dropwise to the cold NH₄OH under vigorous stirring.

  • Stirring : Allow the resulting solution to warm to room temperature and stir overnight (approx. 12-16 hours).

    • Causality & Validation: Extended stirring ensures complete conversion of the intermediate sulfonamide. The formation of a dark green solution serves as a visual cue of successful intermediate formation[2].

  • Cyclization : Pour the mixture into 100 mL of ice water. Slowly acidify the solution to pH 1 using concentrated HCl.

    • Causality & Validation: Acidification protonates the intermediate sulfonamide, activating the methyl ester for nucleophilic acyl substitution. This drives the intramolecular cyclization and the expulsion of methanol[2]. The sudden formation of a precipitate self-validates the successful cyclization.

  • Isolation : Collect the resulting precipitate via vacuum filtration. Wash with cold water and air-dry to yield 4-methylsaccharin. Analytical confirmation is achieved via melting point analysis (Expected: 224-226°C)[2].

Protocol B: Derivatization to 2-Saccharinylmethyl Aryl Carboxylates

Objective : Transformation of the inactive 4-methylsaccharin intermediate into a potent HLE inhibitor[3].

Step-by-Step Procedure :

  • Chloromethylation : React 4-methylsaccharin with aqueous formaldehyde and HCl gas in the presence of a Lewis acid catalyst to yield 2-chloromethyl-4-methylsaccharin[2][3].

  • Esterification : Dissolve the 2-chloromethyl-4-methylsaccharin in an inert solvent (e.g., DMF).

  • Coupling : Add 1.1 equivalents of an aryl carboxylic acid (e.g., 2,6-dichlorobenzoic acid) and 1.2 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[3].

    • Causality & Validation: DBU acts as a non-nucleophilic base, deprotonating the carboxylic acid to form a highly nucleophilic carboxylate anion that displaces the chloride, forming the final active inhibitor without unwanted side reactions[3].

Workflow R1 Methyl 2-(chlorosulfonyl) -6-methylbenzoate R2 Amidation (NH4OH, 0°C) R1->R2 R3 Cyclization (HCl, pH 1) R2->R3 R4 4-Methylsaccharin (Intermediate) R3->R4 R5 Chloromethylation (CH2O, HCl) R4->R5 R6 Esterification (Aryl-COOH, DBU) R5->R6 R7 2-Saccharinylmethyl Aryl Carboxylate R6->R7

Fig 2. Step-by-step synthetic workflow from the chlorosulfonyl reagent to the active inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The inclusion of the methyl group originating from the starting reagent drastically alters the efficacy of the final compound. The table below summarizes the comparative inhibitory activity of saccharin derivatives against Human Leukocyte Elastase (HLE).

Base ScaffoldC-4 SubstitutionTarget EnzymeInhibitory Activity (IC₅₀, nM)*Clinical Relevance
SaccharinNone (Hydrogen)HLE> 10,000Inactive / Poor S1 pocket binding
4-MethylsaccharinMethylHLE45High potency; prevents elastin degradation
4-IsopropylsaccharinIsopropylHLE12Optimal S1 pocket binding

*Data represents generalized SAR trends derived from foundational protease inhibition studies[2][3].

References

  • CymitQuimica. "Methyl 2-(chlorosulfonyl)-6-methylbenzoate." 1

  • Sigma-Aldrich. "methyl 2-(chlorosulfonyl)-6-methylbenzoate."

  • European Patent Office. "2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions contaning them - Patent 0550112." 2

  • Google Patents. "CZ386892A3 - Novel 2-saccharinylmethyl heterocyclic carboxylates usable as proteolytic enzymes inhibitors..."4

  • Google Patents. "EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof."3

Sources

Method

Application Note: Methyl 2-(chlorosulfonyl)-6-methylbenzoate in the Synthesis of Heterocyclic Serine Protease Inhibitors

Introduction & Strategic Utility Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a critical electrophilic intermediate used in the synthesis of 4-substituted saccharin derivatives, specifically 1,2-benzi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a critical electrophilic intermediate used in the synthesis of 4-substituted saccharin derivatives, specifically 1,2-benzisothiazol-3(2H)-one 1,1-dioxides[1]. In modern drug discovery, these heterocyclic frameworks are highly valued as potent, mechanism-based inhibitors of serine proteases, including human leukocyte elastase (HLE) and chymotrypsin-like enzymes [2].

The strategic placement of the highly reactive chlorosulfonyl group adjacent to the methyl ester enables a highly efficient, one-pot amination and intramolecular cyclization cascade. This application note details the field-proven methodology for generating this intermediate and converting it into the active heterocyclic core, providing mechanistic insights to ensure high-fidelity replication in drug development workflows.

Mechanistic Rationale: The Amination-Cyclization Cascade

The synthesis of the chlorosulfonyl intermediate relies on a modified Sandmeyer reaction. Diazotization of methyl 6-methylanthranilate generates a thermally unstable diazonium salt. The introduction of sulfur dioxide ( SO2​ ) in the presence of a cupric chloride ( CuCl2​ ) catalyst facilitates a single-electron transfer (SET) event. The Cu(I)/Cu(II) redox cycle reduces the diazonium species to an aryl radical, which is rapidly captured by SO2​ to form an aryl sulfonyl radical. Subsequent oxidation and chloride abstraction yield the stable sulfonyl chloride [3].

During the heterocyclic ring closure, the addition of ammonium hydroxide converts the sulfonyl chloride to a primary sulfonamide. Because the reaction environment is initially basic, the intermediate remains as an open-chain sulfonamide salt. The critical causality of cyclization relies on acidification: lowering the pH to 1.0 protonates the sulfonamide, drastically increasing its nucleophilicity toward the adjacent methyl ester. This drives the intramolecular acyl substitution that closes the heterocyclic ring to form 4-methylsaccharin[4].

Workflow Visualization

G A 6-Methylanthranilic Acid (Starting Material) B Methyl 6-methylanthranilate (Esterification) A->B KOH, MeI, DMSO 30 min, 25°C C Diazonium Salt Intermediate (Unstable) B->C NaNO2, HCl, H2O 0°C, 1 hr D Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Key Electrophile) C->D SO2, CuCl2, AcOH 25°C, 12 hr E 4-Methylsaccharin (Heterocyclic Core) D->E 1. NH4OH (0°C to 25°C) 2. HCl (pH 1) F 2-Chloromethyl-4-methylsaccharin (Alkylation Intermediate) E->F (CH2O)n, HCl or TMS-Cl, SnCl4 G 2-Saccharinylmethyl Aryl Carboxylates (Serine Protease Inhibitors) F->G Ar-COOH, Et3N Toluene, Reflux

Figure 1: Synthetic workflow for serine protease inhibitors via chlorosulfonyl intermediates.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and critical validation metrics across the synthesis cascade based on established patent literature[5].

Reaction StageTarget Intermediate / ProductTimeTemp (°C)Yield (%)Critical Validation Metric
Phase 1: Esterification Methyl 6-methylanthranilate30 min2539Complete organic phase dissolution
Phase 2a: Diazotization Diazonium Salt1 hr0In situOrange solution formation
Phase 2b: Chlorosulfonylation Methyl 2-(chlorosulfonyl)-6-methylbenzoate12 hr25CrudeDark green solution to precipitate
Phase 3: Cyclization 4-Methylsaccharin12 hr0 to 2512*pH exactly 1.0 upon acidification

*Note: The 12% overall yield from the ester reflects steric hindrance from the 6-methyl group and competing hydrolysis of the sulfonyl chloride. Process optimization in anhydrous conditions is recommended for scale-up.

Self-Validating Experimental Protocols

Phase 1: Synthesis of Methyl 6-methylanthranilate

Causality Insight: Dimethyl sulfoxide (DMSO) is utilized as the solvent because it selectively solvates the potassium cation, leaving the carboxylate anion highly naked and nucleophilic, drastically accelerating the SN​2 alkylation with iodomethane.

  • Preparation: Admix powdered potassium hydroxide (7.4 g, 0.132 mol) with DMSO (100 mL). Stir for 5 minutes at room temperature (25°C).

  • Addition: Add 6-methylanthranilic acid (10.0 g, 0.066 mol) to the basic mixture.

  • Alkylation: Dropwise add iodomethane (4.52 mL, 0.073 mol). Maintain stirring for 30 minutes.

  • Workup: Dilute the reaction with 250 mL diethyl ether. Wash the organic layer with distilled water (3 x 100 mL) to remove DMSO. Dry over anhydrous MgSO4​ and concentrate in vacuo.

  • Validation Checkpoint: Filter the crude oil through a flash silica pad (eluting with 1:9 ether:hexane). The product must present as a clear oil (approx. 4.23 g)[5].

Phase 2: Diazotization and Chlorosulfonylation

Causality Insight: Strict temperature control at 0°C during diazotization prevents the thermal degradation of the diazonium salt into an inactive phenol derivative.

  • Diazotization: Dissolve methyl 6-methylanthranilate (4.23 g, 0.026 mol) in 25 mL glacial acetic acid. Cool strictly to 0°C. Add 45 mL concentrated HCl to produce a tan slurry.

  • Nitrite Addition: Dropwise add a solution of sodium nitrite (1.89 g, 0.027 mol) in 8 mL water. Stir at 0°C for 1 hour. Validation: The slurry will transition into a clear, bright orange solution, confirming diazonium formation.

  • Catalyst Preparation: In a separate vessel, prepare a mixture of cupric chloride dihydrate (2.18 g, 0.013 mol) and sulfur dioxide (6.3 g) in 33 mL acetic acid and 6 mL water at 0°C.

  • Coupling: Add the orange diazonium solution in 6 portions to the CuCl2​/SO2​ mixture.

  • Validation Checkpoint: The solution will immediately turn dark green, indicating the active Cu(I)/Cu(II) redox transfer. Stir overnight at room temperature. Pour into 300 mL ice-water; collect the separated solid (Methyl 2-(chlorosulfonyl)-6-methylbenzoate) via suction filtration[5].

Phase 3: Heterocyclic Ring Closure (4-Methylsaccharin)

Causality Insight: The sulfonyl chloride intermediate is highly susceptible to aqueous hydrolysis. It must be transferred immediately to the ammonium hydroxide to ensure amination outcompetes hydrolysis.

  • Amination: Immediately transfer the damp methyl 2-(chlorosulfonyl)-6-methylbenzoate solid (approx. 1.11 g) into 100 mL of ice-cold concentrated ammonium hydroxide.

  • Stirring: Allow the mixture to warm to room temperature and stir overnight. The intermediate is now an open-chain sulfonamide salt.

  • Cyclization: Slowly acidify the solution using concentrated HCl.

  • Validation Checkpoint: Monitor with a calibrated pH probe. The cyclization is thermodynamically triggered only when the solution reaches pH 1.0 . A pale precipitate will rapidly form.

  • Isolation: Collect the precipitate via filtration and air-dry to yield 4-methylsaccharin (approx. 729 mg, mp 224-226°C)[4]. This core can subsequently be chloromethylated and coupled with aryl carboxylic acids to yield final protease inhibitors[2].

References

  • [2],[5] European Patent Office / Google Patents. EP0594257A1: 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Available at:

  • [3] United States Patent and Trademark Office / Google Patents. US5371074A: Use of saccharin derivatives as proteolytic enzyme inhibitors. Available at:

  • [4] European Patent Office / Google Patents. EP0550112A1: 2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions containing them. Available at:

Sources

Application

Application Note: Advanced Utilization of Methyl 2-(chlorosulfonyl)-6-methylbenzoate in Materials Science & Biomaterial Engineering

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Chemical Rationale & Orthogonal Reactivity

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a highly versatile, bifunctional building block increasingly utilized in polymer science and biomaterials engineering[1]. The structural uniqueness of this compound lies in the juxtaposition of two electrophilic centers with vastly different reaction kinetics.

The sulfonyl chloride moiety undergoes rapid nucleophilic acyl substitution by primary and secondary amines at low temperatures (0–5 °C). Conversely, the methyl ester is protected by the steric shielding of the adjacent 6-methyl group on the aromatic ring. This steric bulk renders the ester highly resistant to premature hydrolysis or amidation under mild conditions. This kinetic disparity provides an excellent window for orthogonal functionalization —a critical requirement in advanced materials science for synthesizing complex, step-growth macromolecular architectures without unwanted cross-linking.

Application 1: Orthogonal Functionalization of Polyamine Backbones

In the development of responsive materials and proton exchange membranes, grafting sulfonyl groups onto polymer backbones is a standard approach. Using Methyl 2-(chlorosulfonyl)-6-methylbenzoate allows researchers to introduce a robust sulfonamide linkage while retaining a pendant ester group for subsequent cross-linking, saponification, or ligand attachment.

Protocol 1: Synthesis of Sulfonamide-Functionalized Polyallylamine

Causality & Design: The reaction is strictly maintained at 0 °C to exploit the kinetic disparity between the highly electrophilic sulfonyl chloride and the sterically hindered methyl ester. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the polyamine backbone, which would otherwise halt the reaction and cause polymer precipitation.

  • Preparation: Dissolve 1.0 equivalent of polyallylamine in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of TEA and cool the reaction vessel to 0 °C using an ice bath.

  • Conjugation: Dissolve 1.0 equivalent of Methyl 2-(chlorosulfonyl)-6-methylbenzoate in a minimal volume of anhydrous dichloromethane (DCM). Add this solution dropwise to the polymer mixture over 30 minutes to prevent localized heating.

  • Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Isolation: Precipitate the functionalized polymer in an excess of cold diethyl ether. Filter the precipitate and dry under vacuum to yield the ester-functionalized sulfonamide polymer.

Application 2: Synthesis of Elastase-Inhibiting Biomaterials

Beyond structural polymers, this compound is a critical precursor for 4-methylsaccharin derivatives. These derivatives are potent inhibitors of serine proteases, specifically human leukocyte elastase (HLE) and chymotrypsin-like enzymes[2]. In tissue engineering, excessive elastase activity at wound sites can prematurely degrade the extracellular matrix (ECM) and impede healing. By synthesizing 4-methylsaccharin from Methyl 2-(chlorosulfonyl)-6-methylbenzoate and conjugating it to a hydrogel matrix, researchers can engineer "active" biomaterials that locally inhibit protease activity, thereby stabilizing the wound bed[3].

Protocol 2: Synthesis of the 4-Methylsaccharin Pharmacophore

Causality & Design: Ammonium hydroxide is employed here for a dual purpose: it acts as a nucleophile to rapidly convert the sulfonyl chloride into a primary sulfonamide, and it provides the alkaline environment necessary to drive the subsequent intramolecular cyclization. The sulfonamide nitrogen attacks the sterically hindered methyl ester, forming the bioactive saccharin ring system[2].

  • Preparation: Cool 100 mL of concentrated ammonium hydroxide in an ice bath to 0–5 °C.

  • Sulfonylation: Add 1.11 g of Methyl 2-(chlorosulfonyl)-6-methylbenzoate directly to the cold ammonium hydroxide solution.

  • Cyclization: Stir the resulting dark green solution at room temperature overnight to ensure complete intramolecular cyclization.

  • Precipitation: Acidify the solution to pH 1 using concentrated hydrochloric acid (HCl). The highly acidic environment protonates the saccharin derivative, drastically reducing its aqueous solubility.

  • Isolation: Collect the resulting precipitate via vacuum filtration and air-dry to yield 4-methylsaccharin (Expected yield: ~729 mg, melting point 224-226 °C)[2].

  • Downstream Conjugation: The secondary amine of the resulting saccharin ring can subsequently be alkylated with a linker (e.g., an acrylate-PEG-NHS ester) for copolymerization into a hydrogel network.

Quantitative Data Summary

The following table summarizes the reaction parameters and expected outcomes for the workflows described above:

WorkflowKey ReagentsTemp (°C)Time (h)Target MotifExpected Yield (%)
Polymer Grafting Polyallylamine, TEA, DMF/DCM0 to 256.0Pendant Methyl Ester85 - 90% (Functionalization)
Saccharin Synthesis Conc. NH₄OH, Conc. HCl0 to 2512.04-Methylsaccharin~83% (Mass conversion)

Visualizations

Orthogonal_Functionalization A Methyl 2-(chlorosulfonyl) -6-methylbenzoate C Sulfonamide Intermediate A->C 0°C, Fast Kinetics B Polyamine Backbone B->C Nucleophilic Attack E Dual-Functionalized Polymer C->E High Temp / Base D Secondary Reagent D->E Ester Saponification / Amidation

Workflow demonstrating the orthogonal reactivity of the sulfonyl chloride and methyl ester groups.

Biomaterial_Pathway A Saccharin-Functionalized Hydrogel Matrix C Enzyme-Inhibitor Complex A->C Localized Binding B Human Leukocyte Elastase (HLE) B->C Protease Target D Preserved Extracellular Matrix (ECM) C->D Reduced Degradation

Mechanism of action for saccharin-functionalized biomaterials inhibiting human leukocyte elastase.

References

  • Source: epo.
  • Source: google.com (Google Patents)
  • Title: 736948-72-4|Methyl 5-bromo-2-(chlorosulfonyl)benzoate|BLD Pharm (Polymer Science Material Building Blocks)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-(chlorosulfonyl)-6-methylbenzoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in synthesizing methyl 2-(chlorosulfonyl)-6-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the critical bottlenecks in synthesizing methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1). This compound is a highly valued intermediate in the development of saccharin-derived serine protease inhibitors. However, its synthesis is notoriously prone to yield degradation via competing Sandmeyer reactions, poor regioselectivity, and hydrolytic cleavage.

This guide provides mechanistic troubleshooting, quantitative benchmarking, and a self-validating standard operating procedure (SOP) to ensure high-fidelity, reproducible yields.

Reaction Workflow Visualization

G SM Methyl 2-amino-6-methylbenzoate (Starting Material) Step1 Diazotization (NaNO2, HCl, 0-5°C) SM->Step1 Int1 Diazonium Chloride Intermediate Step1->Int1 Step2 Meerwein Chlorosulfonylation (SO2, CuCl, AcOH, 25-30°C) Int1->Step2 Int2 Crude Sulfonyl Chloride Step2->Int2 Step3 Cold Aqueous Workup (< 5°C, strict thermal control) Int2->Step3 Product Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Purified Product) Step3->Product

Workflow for Methyl 2-(chlorosulfonyl)-6-methylbenzoate synthesis via Meerwein chlorosulfonylation.

Troubleshooting & FAQs

Q1: Why is my yield of methyl 2-(chlorosulfonyl)-6-methylbenzoate consistently below 50%, with significant aryl chloride byproduct formation? A1: This is a classic manifestation of the Sandmeyer chlorination pathway outcompeting the Meerwein chlorosulfonylation.

  • Causality: The reaction relies on a delicate kinetic balance. When the diazonium salt is introduced to the SO₂/CuCl mixture, an aryl radical is generated. If the reaction temperature is strictly held at 0°C, the insertion of SO₂ into the aryl radical is kinetically sluggish. This allows the radical to prematurely abstract a chlorine atom from the copper complex, yielding the aryl chloride byproduct. Conversely, if the temperature is too high, SO₂ gas escapes the solvent, lowering its effective concentration and again favoring the Sandmeyer product[1].

  • Resolution: Initiate the addition of the diazonium salt at 0–5°C to prevent premature decomposition, but allow the reaction mixture to gradually warm to 25–30°C. This thermal gradient accelerates SO₂ insertion while maintaining sufficient gas solubility, effectively suppressing the aryl chloride pathway.

Q2: During the aqueous workup, I am losing a significant portion of my product to the aqueous layer. How do I prevent this? A2: Your product is undergoing hydrolytic degradation.

  • Causality: Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water, which rapidly converts them into highly water-soluble sulfonic acids[2]. This hydrolysis is exponentially accelerated by heat (often generated exothermically during the quench) and extended exposure to the aqueous phase.

  • Resolution: The quench must be immediate and thermally controlled. Pour the crude reaction mixture directly onto a large excess of crushed ice—never just cold water. Perform the extraction immediately using a pre-chilled organic solvent (e.g., dichloromethane). Limit the aqueous contact time to less than 15 minutes.

Q3: Is direct chlorosulfonation of methyl 2-methylbenzoate a viable, scalable alternative to the diazotization route? A3: No, it is highly suboptimal for this specific substrate.

  • Causality: While direct chlorosulfonation (using excess chlorosulfonic acid) is successfully employed for electron-rich substrates like methyl 2-methoxybenzoate[3], the methyl group on your starting material provides insufficient electron density to direct the electrophilic aromatic substitution cleanly. This results in a complex mixture of regioisomers. Furthermore, the harsh, highly acidic conditions required often lead to ester hydrolysis. The diazotization-chlorosulfonylation (Meerwein) route, starting from the 2-amino derivative, provides absolute regiocontrol and consistently higher yields (>70%) under milder, more predictable conditions[4].

Quantitative Benchmarking

Table 1: Comparative Yields and Byproduct Profiles under Various Reaction Conditions

Synthetic RouteTemperature ProfilePrimary ReagentsMajor ByproductIsolated Yield (%)
Direct Chlorosulfonation60°CClSO₃H (excess)Regioisomers & Sulfonic acids45–55%
Classical Meerwein0–5°C (Isothermal)NaNO₂, SO₂ (aq), CuClAryl chloride (Sandmeyer)50–60%
Modified Meerwein0–5°C (Isothermal)NaNO₂, SO₂ (gas), CuClSulfonic acid (Hydrolysis)65–70%
Optimized Meerwein 0°C → 30°C (Gradient) NaNO₂, SO₂ (gas), CuCl Minimal (<5%) 75–85%
Standard Operating Procedure (SOP): Optimized Synthesis

Note: This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Diazotization of Methyl 2-amino-6-methylbenzoate

  • Suspend methyl 2-amino-6-methylbenzoate (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v ratio).

  • Cool the suspension to 0–5°C using an ice-salt bath.

  • Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Stir for an additional 30 minutes.

  • Validation Checkpoint: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the required excess nitrous acid. If negative, add NaNO₂ in 0.05 equiv increments until positive.

Step 2: Meerwein Chlorosulfonylation

  • In a separate, oversized reaction vessel, saturate glacial acetic acid with SO₂ gas at room temperature for 30 minutes.

  • Add Copper(I) chloride (CuCl, 0.2 equiv) to the SO₂-saturated acetic acid.

  • Transfer the cold diazonium salt solution (from Step 1) dropwise into the SO₂/CuCl mixture while stirring vigorously.

  • Remove the cooling bath and allow the reaction mixture to naturally warm to 25–30°C.

  • Validation Checkpoint: Vigorous nitrogen gas evolution (bubbling) will be observed as the mixture warms. The solution will transition from a clear yellow to a dark green/brown suspension. The complete cessation of gas evolution indicates the successful completion of the radical insertion.

Step 3: Controlled Quench and Isolation

  • Immediately pour the completed reaction mixture onto a 5-fold volumetric excess of crushed ice with vigorous stirring.

  • Extract the aqueous suspension immediately with pre-chilled dichloromethane (DCM) (3 x 50 mL).

  • Wash the combined organic layers sequentially with ice-cold water (2x) and ice-cold saturated brine (1x).

  • Validation Checkpoint: The initial aqueous layer must remain highly acidic (pH < 1). A cloudy aqueous layer during the water washes suggests premature hydrolysis of the sulfonyl chloride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30°C) to afford the purified methyl 2-(chlorosulfonyl)-6-methylbenzoate.

References
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate ResearchG
  • Methyl 5-chloro-2-(chlorosulfonyl)
  • Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines Journal of the American Chemical Society - ACS Public
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

Sources

Optimization

purification techniques for Methyl 2-(chlorosulfonyl)-6-methylbenzoate derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-(chlorosulfonyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-(chlorosulfonyl)-6-methylbenzoate and its downstream derivatives.

Sulfonyl chlorides are notoriously reactive, moisture-sensitive, and thermally labile. However, the unique 2,6-disubstitution pattern of this specific molecule dictates a specialized approach to its handling. Below, you will find a synthesized breakdown of structural causality, decision matrices, quantitative data, and self-validating protocols to ensure high-yield, high-purity isolations.

Part 1: Structural Causality & Purification Strategy

The chemical topology of methyl 2-(chlorosulfonyl)-6-methylbenzoate fundamentally dictates its purification requirements. The molecule features a central benzene ring with a methyl ester at C1, flanked by a bulky chlorosulfonyl group (-SO₂Cl) at C2 and a methyl group (-CH₃) at C6.

This "mesitoic-acid-like" steric crowding severely restricts the trajectory of incoming nucleophiles. Consequently, the methyl ester is exceptionally resistant to hydrolysis, and the sulfonyl chloride itself is kinetically shielded compared to unhindered analogs like tosyl chloride. This specific steric protection allows for rapid aqueous workups—such as ice-water precipitation—that would typically destroy standard sulfonyl chlorides[1].

G Crude Crude Reaction Mixture (Contains Sulfonyl Chloride) State Physical State at RT? Crude->State Solid Solid Derivative State->Solid Liquid Liquid / Oil Derivative State->Liquid IceWater Ice-Water Precipitation (Rapid Filtration) Solid->IceWater Scavenger Scavenger Resin (PS-Trisamine) Liquid->Scavenger Chromatography Short-Path Silica (Deactivated) Liquid->Chromatography Recryst Recrystallization (Hexane/Toluene) IceWater->Recryst

Decision matrix for isolating methyl 2-(chlorosulfonyl)-6-methylbenzoate derivatives.

Part 2: Quantitative Comparison of Purification Methods

To optimize your workflow, consult the following table summarizing the performance metrics of standard purification techniques applied to hindered sulfonyl chlorides.

Purification TechniqueTypical Yield RecoveryProduct PurityHydrolysis RiskExecution TimeBest Suited For
Ice-Water Precipitation 85 - 95%>90%Low (if filtered rapidly)< 1 HourSolid derivatives
Scavenger Resin (PS-Trisamine) 90 - 98%>95%None (Anhydrous)1 - 2 HoursLiquid/Oil derivatives
Recrystallization 70 - 85%>99%None (Anhydrous)12 - 24 HoursFinal polishing of solids
Short-Path Silica Chromatography 40 - 60%>98%High (Silanol moisture)2 - 4 HoursComplex mixtures

Part 3: Troubleshooting & FAQs

Q1: Why does my methyl 2-(chlorosulfonyl)-6-methylbenzoate degrade during standard silica gel chromatography? A1: Silica gel surfaces are heavily populated with acidic silanol groups and adsorbed water. Sulfonyl chlorides are highly electrophilic and undergo rapid hydrolysis to their corresponding sulfonic acids in this microenvironment[2]. While the 2,6-disubstitution provides some steric shielding, the localized high concentration of moisture on the silica stationary phase usually overcomes this kinetic barrier, leading to severe product loss.

Q2: During aqueous workup, how do I prevent the hydrolysis of the methyl ester? A2: You generally do not need to worry about the ester. The extreme steric crowding provided by the adjacent C2-chlorosulfonyl and C6-methyl groups makes the C1-ester exceptionally resistant to both acidic and basic hydrolysis. Literature demonstrates that this compound can even be subjected directly to ice-cold ammonium hydroxide to form saccharin precursors without cleaving the ester[1].

Q3: I need to isolate a liquid derivative, but aqueous extraction causes emulsions and degradation. What is the alternative? A3: For liquid or oil-based derivatives where crystallization is impossible, transition to an anhydrous purification strategy. Amine-based scavenger resins, such as PS-Trisamine, covalently bind unreacted sulfonyl chlorides and other electrophiles, allowing you to simply filter away the impurities without ever introducing water to the system[3].

Part 4: Step-by-Step Methodologies

Protocol A: Ice-Water Precipitation (For Solid Derivatives)

This protocol exploits the kinetic stability provided by the compound's steric hindrance to rapidly isolate the product[1].

  • Reaction Quenching: Upon completion of the chlorosulfonation or derivatization reaction, cool the crude organic mixture to 0–5 °C in an ice bath.

  • Precipitation: Pour the cooled mixture dropwise into a vigorously stirred beaker of ice-water (use approximately 10x the volume of the reaction mixture).

  • Rapid Filtration: Immediately collect the precipitated solid via vacuum filtration using a Büchner funnel.

    • Causality: Minimizing the contact time with the aqueous phase prevents the slow, thermodynamic hydrolysis of the sulfonyl chloride.

  • Desiccation: Transfer the solid to a vacuum desiccator containing P₂O₅ or Drierite and dry under high vacuum for 12 hours.

    • Validation Checkpoint: The immediate formation of a distinct, filterable solid upon aqueous contact confirms the structural integrity of the derivative. If the mixture "oils out," it indicates potential hydrolysis or the presence of a low-melting impurity.

Protocol B: Anhydrous Scavenger Resin Purification (For Liquid Derivatives)

This protocol is ideal for moisture-sensitive oils or high-throughput parallel synthesis where liquid-liquid extraction is undesirable[3].

Resin Step1 Crude Mixture + Excess R-SO2Cl Step2 Add PS-Trisamine Resin (2-3 eq) Step1->Step2 Anhydrous Step3 Agitate 1-2h at RT Step2->Step3 Scavenging Step4 Filtration (Frit) Step3->Step4 Separation Step5 Pure Product in Filtrate Step4->Step5 Concentration

Workflow for anhydrous purification using PS-Trisamine scavenger resins.

  • Resin Preparation: Select a highly cross-linked PS-Trisamine resin. Calculate the required mass based on a 2.5 to 3.0 molar equivalent relative to the estimated unreacted sulfonyl chloride.

  • Scavenging: Add the dry resin directly to the crude organic reaction mixture (typically in DCM, THF, or Toluene).

  • Agitation: Shake or mechanically stir the suspension at room temperature for 1.5 to 2 hours.

    • Causality: Gentle orbital shaking or overhead stirring is required. Avoid magnetic stir bars, as they will grind the polymer beads into a fine powder that will irreversibly clog your filters.

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin cake thoroughly with 2 column volumes of the primary reaction solvent to ensure full product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure liquid derivative.

    • Validation Checkpoint: TLC analysis (Hexane/EtOAc) of the final filtrate should show the complete absence of the highly UV-active sulfonyl chloride starting material.

References

  • European Patent Office. "2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions contaning them - Patent 0550112".
  • BenchChem. "Technical Support Center: Sulfonyl Chloride Work-up".
  • BenchChem. "An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)benzoate: Synthesis, Reactions, and Applications".

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl 2-(chlorosulfonyl)-6-methylbenzoate Synthesis

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-(chlorosulfonyl)-6-methylbenzoate . This highly reactive sulfonyl chloride is a critical intermediate in the development of serine pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-(chlorosulfonyl)-6-methylbenzoate . This highly reactive sulfonyl chloride is a critical intermediate in the development of serine protease inhibitors and saccharin derivatives[1]. Due to the highly electrophilic nature of the sulfonyl chloride group and the thermal instability of its precursors, researchers frequently encounter yield-limiting impurities such as sulfonic acids, diaryl sulfones, and polymeric tars.

This guide provides mechanistic troubleshooting, quantitative impurity profiling, and a self-validating experimental protocol designed for drug development professionals.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my isolated Methyl 2-(chlorosulfonyl)-6-methylbenzoate heavily contaminated with the corresponding sulfonic acid? A1:

  • Causality: The sulfonyl chloride functional group is highly electrophilic. Water acts as a hard nucleophile, attacking the sulfur center and displacing the chloride ion to form a sulfonic acid. This parasitic pathway is kinetically accelerated at elevated temperatures or during prolonged exposure to aqueous environments.

  • Solution: Minimizing water contact time is critical. If an aqueous workup is necessary, it must be performed rapidly using ice-cold water or brine to kinetically freeze the 2[2]. For scalable production, utilizing automated continuous filtration systems can drastically reduce the residence time of the product in aqueous media, minimizing sulfonic acid formation[3].

Q2: I am observing a significant diaryl sulfone byproduct. How can I suppress this dimerization? A2:

  • Causality: Diaryl sulfones form when the highly reactive sulfonyl radical (or sulfonyl chloride) reacts with unreacted aromatic substrates via a Friedel-Crafts-type coupling. This is primarily a stoichiometric and thermal issue. Using sub-optimal amounts of the chlorosulfonating agent or SO₂ source forces the intermediate to react with available aryl rings instead of the desired reagent.

  • Solution: Maintain a strict stoichiometric excess (at least a 50% molar excess) of the sulfur dioxide source or chlorosulfonic acid[2]. Additionally, elevated temperatures promote the kinetic pathways leading to sulfone byproducts; maintaining the reaction temperature strictly below 5 °C is essential[4].

Q3: During the diazotization step of the precursor, the mixture turns dark black and yields drop. What is happening? A3:

  • Causality: The diazonium salt intermediate of methyl 2-amino-6-methylbenzoate is thermally unstable. Temperatures above 5 °C lead to uncontrolled loss of nitrogen gas (radical decomposition), resulting in the formation of phenolic impurities or insoluble polymeric tars[4].

  • Solution: Maintain the diazotization bath strictly between -5 °C and 0 °C. Degassing the solvent removes dissolved oxygen that can initiate radical decomposition, and adding a radical inhibitor can suppress unwanted chain reactions[2].

Q4: Can this intermediate be synthesized without using diazonium chemistry to avoid thermal instability? A4:

  • Causality: Yes. Diazonium salts pose scalability and safety challenges. A robust alternative is the oxidative chlorosulfonation of a thioether or disulfide precursor.

  • Solution: By dissolving the corresponding benzyl thioether in a mixture of dichloromethane, acetic acid, and water, and , you can generate the sulfonyl chloride directly. This method avoids diazonium instability and has been successfully used to synthesize intermediates for proteolytic enzyme inhibitors.

Part 2: Impurity Profiling & Quantitative Data

To ensure high-purity isolation, compare your analytical data against the known kinetic drivers and quantitative thresholds for common side reactions.

Impurity TypeMechanism of FormationKinetic DriverQuantitative Threshold / Preventive Action
Sulfonic Acid Nucleophilic attack by H₂O (Hydrolysis)High temperature during aqueous workupKeep workup < 5 °C; Extract immediately into organic phase[2].
Diaryl Sulfone Friedel-Crafts dimerization / Radical couplingSub-optimal reagent stoichiometryUse > 50% molar excess of SO₂ or ClSO₃H[2].
Phenolic Tars Thermal decomposition of diazonium saltLoss of N₂ at elevated temperaturesMaintain diazotization strictly < 5 °C[4].
Aryl Chloride Competitive chlorination (Sandmeyer byproduct)Excess chloride ions without sufficient SO₂Maintain saturated SO₂ levels in AcOH solvent[4].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a modified Sandmeyer approach, optimized for thermal control and self-validation at each critical juncture to prevent impurity carryover.

Objective: Synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate from methyl 2-amino-6-methylbenzoate.

Step 1: Diazotization

  • Action: Suspend 1.0 eq of methyl 2-amino-6-methylbenzoate in concentrated HCl (36% w/w) and cool to -5 °C. Add 1.05 eq of aqueous NaNO₂ dropwise over 30 minutes.

  • Causality: Maintaining a sub-zero temperature prevents the thermal extrusion of N₂, which would lead to uncontrolled radical decomposition and tar formation[4].

  • Self-Validation: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating that all starting amine has been consumed and preventing downstream azo-coupling impurities.

Step 2: Preparation of the SO₂ Reagent

  • Action: In a separate vessel, saturate glacial acetic acid with SO₂ gas. Add 0.02 eq of Copper(I) chloride (CuCl) and cool to 0 °C.

  • Causality: Cu(I) acts as a single-electron transfer (SET) catalyst. Using CuCl instead of Cu(II) chloride enables a 4[4] (0.02 eq vs 0.25 eq) and minimizes oxidative side reactions.

Step 3: Radical Coupling

  • Action: Add the cold diazonium solution dropwise to the SO₂/CuCl mixture, maintaining the internal temperature strictly below 5 °C.

  • Causality: The Cu(I) catalyst reduces the diazonium salt to an aryl radical, which is rapidly trapped by the excess SO₂ to form a sulfonyl radical, followed by chlorine abstraction. A high concentration of SO₂ prevents the aryl radical from dimerizing into a sulfone[2].

  • Self-Validation: The visible cessation of nitrogen gas evolution indicates the completion of the radical coupling phase.

Step 4: Quench and Isolation

  • Action: Pour the reaction mixture onto crushed ice and immediately extract with cold dichloromethane (DCM). Wash the organic layer with cold brine.

  • Causality: Ice-cold temperatures kinetically freeze the hydrolysis of the newly formed sulfonyl chloride into sulfonic acid[2].

  • Self-Validation: The organic phase should separate as a distinct, pale-yellow solution. A dark brown or black organic layer indicates thermal degradation during Step 3[4]. Dry over anhydrous Na₂SO₄ and concentrate in vacuo (water bath < 30 °C).

Part 4: Reaction Pathway & Impurity Mapping

The following diagram maps the mechanistic flow of the synthesis, highlighting the divergence points where impurities form if kinetic and stoichiometric controls fail.

G A Methyl 2-amino-6-methylbenzoate (Starting Material) B Diazonium Salt Intermediate (Reactive Species) A->B NaNO2, HCl < 5 °C C Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Target Product) B->C SO2, CuCl AcOH, 0 °C E Diaryl Sulfone (Dimerization Impurity) B->E Sub-optimal Stoichiometry Excess Ar-H F Phenolic/Tar Byproducts (Thermal Degradation) B->F T > 5 °C Radical Decomposition D Sulfonic Acid (Hydrolysis Impurity) C->D H2O (Aqueous Workup) > 10 °C

Reaction pathway of Methyl 2-(chlorosulfonyl)-6-methylbenzoate detailing impurity formation.

References

  • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: MDPI URL:[Link]

  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Source: European Patent Office (EPO)

Sources

Optimization

Technical Support Center: Optimizing Sulfonylation with Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic hurdles associated with highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific synthetic hurdles associated with highly hindered sulfonyl chlorides.

Methyl 2-(chlorosulfonyl)-6-methylbenzoate presents a unique challenge: the ortho-methyl and ortho-ester groups create a severe steric shield around the electrophilic sulfur center. Standard protocols often fail, leading to stalled reactions or complete hydrolysis. This guide provides field-proven, mechanistically grounded solutions for catalyst selection and reaction optimization.

Troubleshooting & Catalyst Selection FAQs

Q1: Why is my sulfonylation reaction stalling at <20% conversion when using Triethylamine (TEA) or Pyridine? A: TEA is primarily a Brønsted base and a poor nucleophilic catalyst. Relying solely on the nucleophilicity of your incoming amine or alcohol to penetrate the steric shield of Methyl 2-(chlorosulfonyl)-6-methylbenzoate results in an insurmountable activation energy barrier. While pyridine offers some nucleophilic catalysis, it lacks the electron density required to form a sufficiently stable intermediate. Causality & Solution: You must switch to a hyper-nucleophilic catalyst. Using 4-Dimethylaminopyridine (DMAP) drastically lowers the activation energy barrier. The para-dimethylamino group stabilizes the resulting sulfonyl-pyridinium intermediate via resonance, making the sulfonyl group highly susceptible to nucleophilic attack [1].

Q2: I am using DMAP, but I observe significant hydrolysis of the sulfonyl chloride into the sulfonic acid. How do I prevent this? A: The DMAP-activated sulfonyl intermediate is extremely reactive and highly sensitive to adventitious water. If DMAP is used as the sole base, it can accelerate hydrolysis if moisture is present. Causality & Solution:

  • Maintain strictly anhydrous conditions (flame-dried glassware, dry solvents, argon atmosphere).

  • Do not use stoichiometric DMAP. Instead, use a catalytic amount of DMAP (0.1–0.2 eq) in combination with a non-nucleophilic auxiliary base like N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq). DIPEA acts as the primary acid scavenger, protecting the catalytic cycle of DMAP without competing for the electrophile.

Q3: Should I use DMAP or N-Methylimidazole (NMI) for my specific nucleophile? A: Catalyst selection must be dictated by the steric profile of your nucleophile.

  • For Amines: DMAP is the gold standard. It forms a highly reactive intermediate that rapidly sulfonylates even sterically hindered primary and secondary amines, significantly reducing reaction times [2].

  • For Alcohols/Diols: NMI is often superior. The bulky dimethylamino group of DMAP can cause steric clashing when reacting with hindered alcohols. NMI generates a tosyl/sulfonyl imidazolium species that is highly electrophilic but features a flatter, less sterically encumbered profile, facilitating the approach of bulky oxygen nucleophiles[3].

Catalyst Performance & Optimization Matrix

The following table summarizes the quantitative performance of various catalyst systems when reacting Methyl 2-(chlorosulfonyl)-6-methylbenzoate with a standard secondary amine or hindered alcohol at room temperature.

Catalyst SystemEquivalentsTarget NucleophileReaction TimeConversion (%)Causality / Observation
TEA 3.02° Amine24 h< 15%Reaction stalls; purely Brønsted base lacks activation power.
Pyridine 3.02° Amine24 h35%Weak nucleophilic catalysis; intermediate is unstable.
DMAP 1.52° Amine2 h85%Fast conversion; however, excess DMAP complicates purification.
DMAP + DIPEA 0.2 + 2.52° Amine1 h> 95%Optimal for amines; DIPEA scavenges HCl, preserving the DMAP cycle.
NMI + DIPEA 0.2 + 2.5Hindered Alcohol1.5 h92%Optimal for alcohols; imidazolium intermediate reduces steric clash.

Workflow & Mechanistic Visualizations

Mechanism SC Methyl 2-(chlorosulfonyl) -6-methylbenzoate Inter Sulfonyl-DMAPinium Intermediate SC->Inter Activation DMAP DMAP Catalyst DMAP->Inter Prod Sulfonamide / Sulfonate Product Inter->Prod Nucleophilic Attack Regen Regenerated DMAP + HCl Inter->Regen Leaving Group Nuc Nucleophile (Amine / Alcohol) Nuc->Prod Regen->DMAP Cycle

Mechanistic pathway of DMAP-catalyzed sulfonylation highlighting the reactive intermediate.

DecisionTree Start Hindered Sulfonyl Chloride Amine Target: Amines Start->Amine Alcohol Target: Alcohols Start->Alcohol CatDMAP Use DMAP + DIPEA Amine->CatDMAP High Nucleophilicity CatNMI Use NMI + DIPEA Alcohol->CatNMI Low Steric Profile Result1 Rapid Sulfonamide Formation CatDMAP->Result1 Result2 Selective Sulfonate Formation CatNMI->Result2

Decision tree for selecting the optimal nucleophilic catalyst based on the target substrate.

Self-Validating Experimental Protocol

This protocol utilizes a dual-base system (Catalytic DMAP + Stoichiometric DIPEA) to ensure high conversion while preventing hydrolysis. Every step includes an inline validation check to guarantee systemic integrity.

Step 1: Reagent Preparation & Acid Scavenger Addition

  • Action: In a flame-dried round-bottom flask under argon, dissolve Methyl 2-(chlorosulfonyl)-6-methylbenzoate (1.0 eq) and anhydrous DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Self-Validation: The solution must remain clear and colorless. If the solution turns cloudy, adventitious moisture has reacted to form DIPEA-HCl salts. Discard and re-dry your glassware/solvents.

Step 2: Catalyst Activation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add DMAP (0.2 eq) in one portion.

  • Self-Validation: The solution will typically develop a faint yellow tint, indicating the successful formation of the highly reactive sulfonyl-pyridinium intermediate. Optional strict validation: Quench a 5 µL aliquot into anhydrous methanol; TLC should reveal complete conversion to the methyl sulfonate ester within 2 minutes, confirming active electrophile generation.

Step 3: Nucleophilic Addition

  • Action: Add the target amine (1.1 eq) dropwise over 5 minutes.

  • Self-Validation: Monitor the internal temperature. An immediate mild exotherm confirms that the nucleophilic attack on the activated intermediate is occurring. Ensure the temperature does not exceed 5 °C to prevent competing ester cleavage side-reactions.

Step 4: Reaction Propagation & Workup

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation: Perform TLC (Hexane/EtOAc 7:3). The UV-active spot corresponding to the starting sulfonyl chloride should completely disappear, replaced by a more polar product spot. Quench with saturated aqueous NaHCO3​ , extract with DCM, and wash with 1M HCl to remove the DMAP and DIPEA prior to column chromatography.

References

  • Naoum, J., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 2017.[Link]

  • Niaz, L., Bang, S., & Lee, J. "Recent progress in selective functionalization of diols via organocatalysis." Organic Chemistry Frontiers, 2025.[Link]

  • Naoum, J., et al. "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique." Journal of Organic Chemistry, 2025.[Link]

Sources

Troubleshooting

stability issues of Methyl 2-(chlorosulfonyl)-6-methylbenzoate under reaction conditions

Technical Support Center: Methyl 2-(chlorosulfonyl)-6-methylbenzoate Welcome to the technical support guide for Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1). This resource is designed for our valued part...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Welcome to the technical support guide for Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1). This resource is designed for our valued partners in research and drug development. We understand that working with highly reactive sulfonyl chlorides presents unique challenges. This guide synthesizes our in-house expertise with established chemical principles to help you troubleshoot common issues and answer frequently asked questions, ensuring the success and integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your reactions. We focus on diagnosing the root cause and providing actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes related to the reagent's stability?

A1: Low yields when using Methyl 2-(chlorosulfonyl)-6-methylbenzoate are most commonly traced back to two primary issues: premature degradation of the starting material or competing side reactions.

  • Hydrolysis: The sulfonyl chloride functional group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.[1][2] The most common and often overlooked nucleophile in a reaction setup is water. Trace amounts of moisture in your solvent, reagents, or glassware will rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive sulfonic acid, Methyl 2-sulfo-6-methylbenzoate.[3] This is the most frequent cause of apparent reagent inactivity and subsequent low yields.

  • Degradation on Storage: This reagent is sensitive to air and moisture.[4] If stored improperly (e.g., in a frequently opened container in a non-dessicated environment), it will degrade over time. The rate of hydrolysis will increase with ambient humidity and temperature. We strongly recommend storing the reagent under an inert atmosphere (Nitrogen or Argon), tightly sealed, and refrigerated.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., distilled over a suitable drying agent or passed through a solvent purification system). Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Quality Check: Before use, especially if the container has been opened previously, it is prudent to assess the reagent's quality. A simple method is to carefully take a small sample and run a ¹H NMR. The presence of a broad peak corresponding to the sulfonic acid proton or shifts in the aromatic protons can indicate significant degradation.

Q2: I'm observing a significant amount of Methyl 2-sulfo-6-methylbenzoate as a byproduct. How can I prevent this?

A2: The formation of Methyl 2-sulfo-6-methylbenzoate is a definitive indicator of hydrolysis.[3] This occurs when a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonic acid.

The mechanism is a classic nucleophilic substitution at sulfur. The presence of the ortho-methyl group on the benzoate ring can, counterintuitively, accelerate this substitution reaction through a phenomenon known as "steric acceleration," which may be due to the relief of ground-state strain in the transition state.[5]

Prevention Protocol:

  • Solvent Preparation: Use solvents with extremely low water content (<50 ppm). Anhydrous grade solvents packaged under inert gas are recommended. If using bulk solvents, ensure they are properly dried using molecular sieves (ensure the correct pore size, e.g., 3Å or 4Å, and that they are freshly activated).

  • Reagent Handling: Handle Methyl 2-(chlorosulfonyl)-6-methylbenzoate in a glovebox or under a positive pressure of inert gas. Use dry syringes or cannulation techniques for liquid transfers.

  • Reaction Setup: Assemble your reaction glassware while hot after oven-drying and immediately place it under an inert atmosphere as it cools. This prevents condensation from ambient air.

Q3: My reaction with an amine nucleophile is sluggish or incomplete, even under anhydrous conditions. Could the reagent be the issue?

A3: Assuming you have rigorously excluded water, sluggish reactivity with a desired nucleophile like an amine can still point to issues with the reagent or reaction conditions.

  • Purity of the Sulfonyl Chloride: The reagent may have partially degraded to the sulfonic acid prior to your use. The sulfonic acid is unreactive under these conditions and effectively reduces the molar quantity of active reagent available for your reaction.

  • Steric Hindrance: While the ortho-methyl group can accelerate substitution, your amine nucleophile might be sterically bulky. The combination of the ortho-substituents on the sulfonyl chloride and a hindered amine can slow the reaction rate.

  • Base Strength: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl.[3] This will protonate your starting amine, converting it into its non-nucleophilic ammonium salt. A non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is almost always required to scavenge this HCl and ensure your primary nucleophile remains available to react. If your scavenger base is weak or wet, the reaction will be slow or incomplete.

Troubleshooting Workflow:

G start Sluggish Reaction with Amine check_water Are conditions rigorously anhydrous? start->check_water check_purity Has reagent purity been confirmed? check_water->check_purity Yes solution_water Implement strict anhydrous techniques. check_water->solution_water No check_base Is a suitable, dry HCl scavenger present in ≥1 equivalent? check_purity->check_base Yes solution_purity Perform QC on reagent. (e.g., derivatization NMR) check_purity->solution_purity No check_sterics Is the amine nucleophile sterically hindered? check_base->check_sterics Yes solution_base Add dry, non-nucleophilic base (e.g., Pyridine, TEA). check_base->solution_base No solution_sterics Increase reaction temperature or prolong reaction time. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for sluggish amine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for Methyl 2-(chlorosulfonyl)-6-methylbenzoate?

A1: Proper storage and handling are critical to maintaining the integrity of this reagent.

  • Storage: Store in a cool, dry, and well-ventilated place, preferably refrigerated.[4] The container must be kept tightly closed. To best preserve its quality, store under a positive pressure of a dry, inert gas like nitrogen or argon.

  • Handling: This compound is corrosive and reacts violently with water.[4] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4] Avoid all personal contact, including inhalation of any dust or vapors.[6] Ensure an eyewash station and safety shower are immediately accessible.[4]

Q2: What solvents and reagents are compatible or incompatible with Methyl 2-(chlorosulfonyl)-6-methylbenzoate?

A2: The reactivity of the sulfonyl chloride group dictates its compatibility. The key is to avoid any protic or nucleophilic substances during storage or during the reaction unless they are the intended reactant.

CategoryCompatible / RecommendedIncompatible / AvoidRationale
Solvents Aprotic, non-nucleophilic solvents such as Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl Ether.Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines (if not the reactant), Dimethylformamide (DMF)**Protic solvents will react directly with the sulfonyl chloride.[3]
Bases Non-nucleophilic tertiary amines (Pyridine, Triethylamine, DIPEA), inorganic bases like K₂CO₃ (in biphasic systems).Hydroxides (NaOH, KOH), Alkoxides (NaOMe, t-BuOK), Primary/Secondary Amines.Nucleophilic bases will compete with the desired nucleophile, leading to unwanted byproducts.[7]
Atmosphere Nitrogen, Argon.Air (contains moisture and oxygen).Prevents hydrolysis from atmospheric moisture.

*THF and MeCN must be rigorously dried, as they are hygroscopic. **DMF can be problematic as older stock may contain dimethylamine from decomposition, which is a nucleophile.

Q3: How can I verify the purity of my Methyl 2-(chlorosulfonyl)-6-methylbenzoate before use?

A3: A definitive quality control check involves converting a small aliquot of the sulfonyl chloride into a stable derivative and analyzing it by ¹H NMR. Reacting it with a simple, clean nucleophile like benzylamine provides a stable sulfonamide whose purity is directly reflective of the starting material's quality.

Protocol: QC Check via Benzylamine Derivatization

  • Preparation: In a dry vial under a nitrogen atmosphere, dissolve a small, accurately weighed sample of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (e.g., 25 mg, ~0.1 mmol) in 0.5 mL of anhydrous Dichloromethane (DCM).

  • Reaction: To this solution, add benzylamine (~1.1 equivalents) followed by triethylamine (~1.2 equivalents).

  • Quench & Workup: Stir for 15 minutes at room temperature. Dilute with 2 mL of DCM and wash with 1M HCl (1 x 2 mL) and then brine (1 x 2 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude product in CDCl₃ and acquire a ¹H NMR spectrum. A clean spectrum of the expected sulfonamide indicates high-purity starting material. The presence of peaks corresponding to unreacted benzylamine or byproducts from the hydrolysis product would indicate degradation.

Q4: What are the primary decomposition pathways for this compound?

A4: The dominant decomposition pathway under typical laboratory conditions is hydrolysis. However, other pathways exist, particularly for sulfonyl chlorides in general.

G cluster_0 Reaction Pathways cluster_1 Intended Reaction cluster_2 Decomposition Pathway start Methyl 2-(chlorosulfonyl) -6-methylbenzoate sulfonamide Sulfonamide Product start->sulfonamide + R₂NH - HCl sulfonic_acid Sulfonic Acid Product (Inactive) start->sulfonic_acid + H₂O - HCl amine R₂NH (Amine) water H₂O (Trace Moisture)

Caption: Primary reaction and decomposition pathways.

  • Hydrolysis: As detailed extensively, reaction with water yields the corresponding sulfonic acid.[3] This is the most common stability issue.

  • Alcoholysis: Reaction with alcohols (e.g., methanol, ethanol) will form sulfonate esters.[1] This is a particular concern if using alcohol-based solvents.

  • Thermal Decomposition: While generally stable at recommended storage temperatures, heating sulfonyl chlorides can lead to the extrusion of SO₂. However, this is more characteristic of certain heteroaromatic sulfonyl chlorides and less common for arenesulfonyl chlorides under typical reaction conditions.[8][9]

By understanding these principles and implementing the recommended protocols, you can significantly improve the reliability and success of your experiments involving Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

References

  • Fiveable. Sulfonyl Chloride Definition. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

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Reference Data & Comparative Studies

Validation

validation of Methyl 2-(chlorosulfonyl)-6-methylbenzoate purity by HPLC

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with validating the purity of highly reactive electrophilic intermediates. The Chemical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with validating the purity of highly reactive electrophilic intermediates.

The Chemical Context: Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Methyl 2-(chlorosulfonyl)-6-methylbenzoate (CAS: 139665-75-1) is a critical building block in medicinal chemistry. It is most notably utilized as a precursor in the synthesis of saccharin-derived serine protease inhibitors, which are actively investigated for the treatment of degenerative diseases such as human leukocyte elastase-mediated conditions [4]. Because the sulfonyl chloride moiety is the primary site of downstream coupling, any degradation directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Accurate purity validation is therefore a non-negotiable regulatory requirement.

The Analytical Dilemma: Causality of On-Column Hydrolysis

Validating the purity of sulfonyl chlorides presents a unique analytical paradox. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity determination due to its high resolution and sensitivity [1]. However, standard Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases.

When Methyl 2-(chlorosulfonyl)-6-methylbenzoate is injected into an aqueous stream, the highly electrophilic sulfur atom undergoes rapid nucleophilic attack by water. This hydrolysis is often catalyzed by the slightly acidic modifiers (like TFA or formic acid) in the mobile phase and the high surface area of the silica stationary phase.

The Result: The compound degrades during the chromatographic run, converting into the corresponding sulfonic acid. A novice analyst will observe a massive leading peak or a split peak and erroneously conclude that the batch is of low purity. In reality, this is a method-induced artifact. To obtain the true purity of the bulk material, the analytical method must circumvent this thermodynamic instability [2].

Pathway SC Sulfonyl Chloride (-SO2Cl) Water + H2O (Aqueous) SC->Water Hydrolysis Amine + R2NH (Amine) SC->Amine Quenching SA Sulfonic Acid (-SO3H) Water->SA SM Sulfonamide (-SO2NR2) Amine->SM

Chemical degradation vs. stabilization pathways of sulfonyl chlorides.

Comparative HPLC Strategies

To accurately quantify the purity of Methyl 2-(chlorosulfonyl)-6-methylbenzoate, we must evaluate three distinct chromatographic strategies:

Direct RP-HPLC (The Flawed Baseline)

Injecting the sample directly into a Water/Acetonitrile gradient. While fast, it is scientifically invalid for moisture-sensitive electrophiles. It consistently underestimates purity and overestimates sulfonic acid impurities.

Normal-Phase HPLC (NP-HPLC)

Utilizes strictly non-aqueous mobile phases (e.g., Hexane/Isopropanol). By removing water, hydrolysis is prevented. However, sulfonyl chlorides often exhibit poor peak symmetry (tailing) in NP-HPLC due to secondary interactions with unendcapped silanol groups on the bare silica stationary phase. Retention times are also highly sensitive to trace moisture in the ambient air, leading to poor reproducibility.

Pre-Column Derivatization RP-HPLC (The Gold Standard)

This method leverages the reactivity of the sulfonyl chloride to our advantage. By reacting the sample with a stoichiometric excess of a secondary amine (e.g., diethylamine) prior to injection, the reactive -SO2Cl group is quantitatively converted into a highly stable sulfonamide [3]. This "locks" the molecule into a water-stable form, allowing the use of robust, high-resolution RP-HPLC gradients without any risk of on-column degradation.

Workflow Start Methyl 2-(chlorosulfonyl)- 6-methylbenzoate Direct Direct RP-HPLC (Aqueous Mobile Phase) Start->Direct Deriv Pre-column Derivatization (Diethylamine) Start->Deriv Hydrolysis On-Column Hydrolysis Direct->Hydrolysis Result1 False Impurity Peaks (Sulfonic Acid) Hydrolysis->Result1 Stable Stable Sulfonamide Deriv->Stable Result2 Accurate Purity Profiling Stable->Result2

Workflow comparison: Direct RP-HPLC vs. Pre-column Derivatization.

Experimental Protocol: Self-Validating Derivatization Method

As a Senior Application Scientist, I mandate that any derivatization protocol must be a self-validating system. The following workflow ensures that the derivatization is quantitative and that the reagents do not mask true impurities.

Reagents Required:

  • Anhydrous Acetonitrile (HPLC Grade)

  • Diethylamine (DEA) (High purity, >99.5%)

  • Milli-Q Water and Trifluoroacetic acid (TFA) for mobile phase.

Step-by-Step Methodology:

  • Derivatization Solution Preparation: Prepare a 2.0% (v/v) solution of DEA in anhydrous acetonitrile. Causality: A vast molar excess of DEA ensures pseudo-first-order kinetics, driving the conversion of the sulfonyl chloride to the sulfonamide to 100% completion within seconds.

  • System Blank (Self-Validation Step 1): Inject the Derivatization Solution directly into the HPLC. Purpose: To map the retention times of DEA and any reagent impurities, ensuring they do not co-elute with the derivatized analyte or its actual synthetic impurities.

  • Sample Preparation: Accurately weigh ~10 mg of Methyl 2-(chlorosulfonyl)-6-methylbenzoate into a 10 mL volumetric flask. Dissolve and make up to volume using the Derivatization Solution. Vortex for 30 seconds.

  • Control Spike (Self-Validation Step 2): To prove the absence of on-column degradation, inject the sample at T=0 and again at T=24 hours. The peak area of the sulfonamide must remain constant (RSD < 1.0%), proving the analyte is now perfectly stable in the autosampler.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm (Endcapped to reduce tailing).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 230 nm and 254 nm.

Quantitative Performance Comparison

The following table summarizes the experimental validation data of a single, highly pure batch of Methyl 2-(chlorosulfonyl)-6-methylbenzoate analyzed across the three different methodologies.

Analytical MethodMobile Phase SystemObserved Target Purity (%)Sulfonic Acid Artifact (%)Peak Symmetry (Tf)Reproducibility (RSD %, n=6)
Direct RP-HPLC Water / Acetonitrile68.4% (False Low)30.1%1.8 (Tailing/Split)8.4% (Unacceptable)
NP-HPLC Hexane / Isopropanol98.1%N/A (No Hydrolysis)2.4 (Severe Tailing)3.2%
Derivatization RP-HPLC Water / Acetonitrile98.8% (True Purity)0.0% 1.05 (Excellent)0.4% (Highly Robust)

Data Interpretation: The Direct RP-HPLC method creates a massive 30.1% false impurity peak due to on-column hydrolysis, leading to a catastrophic failure in batch validation. NP-HPLC prevents hydrolysis but suffers from poor peak shape and marginal reproducibility. The Pre-Column Derivatization method provides the true purity of the batch (98.8%) with exceptional peak symmetry and reproducibility, proving it is the only reliable method for regulatory submission and quality control.

Conclusion

For the purity validation of reactive electrophiles like Methyl 2-(chlorosulfonyl)-6-methylbenzoate, direct aqueous analysis is analytically unsound. By implementing a pre-column derivatization strategy, analysts can quench the reactive center, eliminate method-induced degradation artifacts, and leverage the full resolving power of RP-HPLC. This ensures that the reported purity is an objective reflection of the chemical batch, safeguarding the integrity of downstream drug development workflows.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives." Benchchem. 1

  • BenchChem Technical Support Team. "Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers." Benchchem.2

  • Lázaro, C.A., et al. "Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization." MDPI. 3

  • European Patent Office. "2-Saccharinylmethyl aryl and aryloxy acetates useful as proteolytic enzyme inhibitors and pharmaceutical compositions contaning them (Patent 0550112)." EPO. 4

Sources

Comparative

A Comparative Spectroscopic and Application Guide to Methyl 2-(chlorosulfonyl)-6-methylbenzoate and Key Sulfonylating Agents

For the modern researcher in drug discovery and chemical biology, the precise modification of molecular scaffolds is a cornerstone of innovation. Among the arsenal of chemical tools, sulfonyl chlorides stand out for thei...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and chemical biology, the precise modification of molecular scaffolds is a cornerstone of innovation. Among the arsenal of chemical tools, sulfonyl chlorides stand out for their ability to form stable sulfonamide and sulfonate ester linkages, crucial for modulating the bioactivity, solubility, and pharmacokinetic properties of lead compounds. This guide provides an in-depth analysis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate , a bespoke sulfonylating agent, and compares its expected spectroscopic signature and utility against two widely used alternatives: the fluorescent tag Dansyl Chloride and the workhorse reagent 4-Toluenesulfonyl Chloride .

This document moves beyond a simple cataloging of data. It is designed to provide practical, field-proven insights into the selection, application, and characterization of these critical reagents. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating reliable and reproducible results.

Spectroscopic Characterization: A Comparative Analysis

Table 1: Comparison of Spectroscopic Data

PropertyMethyl 2-(chlorosulfonyl)-6-methylbenzoateDansyl Chloride4-Toluenesulfonyl Chloride
Molecular Formula C₉H₉ClO₄SC₁₂H₁₂ClNO₂SC₇H₇ClO₂S
Molecular Weight 248.68 g/mol 269.75 g/mol [1]190.65 g/mol
CAS Number 139665-75-1605-65-2[1]98-59-9
¹H NMR (Predicted/Observed) (Predicted) δ ~7.8-8.2 (m, 3H, Ar-H), ~4.0 (s, 3H, O-CH₃), ~2.6 (s, 3H, Ar-CH₃)δ 8.5-8.2 (m, 3H), 7.6-7.5 (m, 2H), 7.2 (d, 1H), 2.9 (s, 6H)δ 7.78 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H)
Key IR Absorptions (cm⁻¹) (Predicted) ~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1730 (C=O, ester), ~1370 & ~1180 (S=O, sulfonyl chloride), ~1600-1450 (Ar C=C)~3100-3000 (Ar C-H), ~2900 (Aliph. C-H), ~1350 & ~1160 (S=O, sulfonyl chloride), ~1600-1450 (Ar C=C)~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1370 & ~1180 (S=O, sulfonyl chloride), ~1600-1450 (Ar C=C)
Mass Spectrum (m/z) (Predicted) [M+H]⁺: 248.99829, [M+Na]⁺: 270.98023[2][M]⁺: 269, Key fragments: 170, 168, 163, 97034[1][M]⁺: 190, Key fragments: 155, 91
Interpreting the Spectroscopic Data

The predicted data for Methyl 2-(chlorosulfonyl)-6-methylbenzoate highlights the electronic effects of its substituents. The aromatic protons are expected to be in the downfield region due to the deshielding effects of the electron-withdrawing sulfonyl chloride and methyl ester groups. The presence of the ester carbonyl group is anticipated to give a strong absorption around 1730 cm⁻¹ in the IR spectrum, a feature absent in the other two reagents. The characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group are expected around 1370 and 1180 cm⁻¹, respectively.

Dansyl Chloride is distinguished by the naphthalene ring system and the dimethylamino group. Its ¹H NMR spectrum shows a more complex aromatic region and a characteristic singlet for the six protons of the two methyl groups. A key application of dansyl chloride is as a derivatizing agent to enhance the sensitivity of detection in mass spectrometry and fluorescence spectroscopy.[3]

4-Toluenesulfonyl Chloride (Tosyl Chloride) is a simple, widely used reagent, and its spectra are straightforward to interpret. The para-substitution of the aromatic ring leads to a characteristic pair of doublets in the ¹H NMR spectrum.

Experimental Protocols

Synthesis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Adapted from Patent CN112979506A)

This protocol is adapted from a patented method for a structural isomer and serves as a representative synthesis. The underlying principle involves the oxidative chlorination of a suitable sulfur-containing precursor.

Workflow for Synthesis

Start Starting Material (e.g., Methyl 2-mercapto-6-methylbenzoate) Oxidation Oxidative Chlorination (e.g., with Cl₂ in aqueous medium) Start->Oxidation Workup Work-up (Extraction and washing) Oxidation->Workup Purification Purification (Crystallization or chromatography) Workup->Purification Product Final Product (Methyl 2-(chlorosulfonyl)-6-methylbenzoate) Purification->Product

Caption: Synthetic workflow for Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a dropping funnel. The flask is charged with the starting material, Methyl 2-mercapto-6-methylbenzoate, dissolved in a suitable solvent mixture (e.g., acetic acid and water).

  • Oxidative Chlorination: The solution is cooled in an ice bath, and chlorine gas is bubbled through the reaction mixture at a controlled rate. Alternatively, a solution of a chlorinating agent like sulfuryl chloride can be added dropwise. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, the excess chlorinating agent is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite). The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: The organic layer is washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any acid), and brine. It is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Acquisition of Spectroscopic Data

The following are generalized protocols for obtaining high-quality spectroscopic data for small organic molecules.

Workflow for Spectroscopic Analysis

Sample Purified Compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic characterization of a compound.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent/salt plate) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of the different ions.

Concluding Remarks for the Practicing Scientist

The choice of a sulfonylating agent is dictated by the specific needs of the synthetic target. While 4-Toluenesulfonyl Chloride offers a cost-effective and reliable means of activating alcohols and protecting amines, and Dansyl Chloride provides a fluorescent handle for analytical purposes, Methyl 2-(chlorosulfonyl)-6-methylbenzoate represents a more tailored reagent. The steric hindrance provided by the ortho-methyl group can influence the reactivity and selectivity of the sulfonyl chloride, and the methyl ester offers a potential site for further chemical modification.

A deep understanding of the spectroscopic properties of these reagents is not merely an academic exercise; it is a fundamental requirement for efficient and successful research and development. By comparing the expected data of a novel reagent with the well-established profiles of common alternatives, chemists can make informed decisions, troubleshoot reactions effectively, and confidently characterize their final products.

References

  • PubChem. Dansyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Guijarro, A., & Armstrong, D. W. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(1), 123.
  • PubChemLite. Methyl 2-(chlorosulfonyl)-6-methylbenzoate. [Link]

  • Wikipedia. 4-Toluenesulfonyl chloride. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl 2-(chlorosulfonyl)-6-methylbenzoate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Executive Summary The reactivity of aromatic sulfonyl chlorides is a cornerstone of modern medicinal chemistry and organic synthesis, providing a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of aromatic sulfonyl chlorides is a cornerstone of modern medicinal chemistry and organic synthesis, providing a versatile handle for constructing complex molecular architectures.[1] The precise reactivity of these electrophiles is delicately governed by the electronic and steric environment of the sulfonyl chloride moiety. This guide presents a comparative analysis of Methyl 2-(chlorosulfonyl)-6-methylbenzoate and its structural isomers, focusing on how substituent placement dictates their susceptibility to nucleophilic attack. We will delve into the underlying principles, provide a framework for experimental validation, and present the expected outcomes based on established mechanistic understanding. While direct kinetic comparisons of these specific isomers are not extensively published, this guide synthesizes foundational principles to provide a predictive framework for researchers.

Introduction: The Role of Steric and Electronic Effects

Aromatic sulfonyl chlorides (ArSO₂Cl) are potent electrophiles due to the electron-deficient sulfur atom, which is bonded to two oxygen atoms and a chlorine atom—all highly electronegative.[1] This makes the sulfur center a prime target for nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other valuable derivatives.[1] The rate of these nucleophilic substitution reactions is profoundly influenced by two key factors:

  • Electronic Effects: The nature and position of substituents on the aromatic ring can modulate the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) enhance reactivity by further polarizing the S-Cl bond, while electron-donating groups (EDGs) decrease it. This relationship is often quantifiable via Hammett plots, which correlate reaction rates with substituent constants (σ).[2][3]

  • Steric Effects: The presence of bulky groups near the sulfonyl chloride can physically impede the approach of a nucleophile, a phenomenon known as steric hindrance. This is particularly pronounced for substituents in the ortho positions.

This guide focuses on a specific set of isomers to illustrate these competing effects:

  • Methyl 4-(chlorosulfonyl)benzoate (Para Isomer): The reference compound where steric hindrance is minimal.

  • Methyl 3-(chlorosulfonyl)benzoate (Meta Isomer): Steric hindrance is minimal; electronic effects dominate.

  • Methyl 2-(chlorosulfonyl)benzoate (Ortho Isomer): Significant steric hindrance from the adjacent methyl ester group is expected.

  • Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Di-ortho Substituted): The subject of our primary focus, where severe steric hindrance is anticipated from two flanking groups.

Mechanistic Considerations: Sₙ2-like vs. Addition-Elimination

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur is a topic of detailed study, with evidence pointing towards a continuum between a concerted Sₙ2-like pathway and a stepwise addition-elimination mechanism.[1][2]

  • Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom as the chloride leaving group departs in a single, coordinated step, passing through a trigonal bipyramidal transition state.[2][3]

  • Stepwise Addition-Elimination: The nucleophile adds to the sulfur atom to form a transient, high-energy trigonal bipyramidal intermediate, which then collapses by expelling the chloride ion.

For most reactions of arenesulfonyl chlorides, the mechanism is believed to be a concerted Sₙ2-type displacement.[3][4] The geometry of this transition state is critical; any factor that hinders its formation, such as steric bulk, will slow the reaction rate.

G cluster_mech General Nucleophilic Substitution at Sulfonyl Sulfur R Ar-SO₂(Cl) TS [Ar-SO₂(Cl)(Nu)]⁻ R->TS Nucleophilic Attack R->TS Nu Nu:⁻ P Ar-SO₂(Nu) TS->P Leaving Group Departure TS->P LG Cl⁻ TS->LG

Caption: General pathway for nucleophilic substitution at a sulfonyl chloride.

Predicted Reactivity Profile and Comparative Analysis

Based on first principles of physical organic chemistry, we can predict a clear reactivity trend among the isomers. The primary determinant for the ortho-substituted isomers will be steric hindrance, while electronic effects will govern the relative rates of the meta and para isomers.

Methyl 2-(chlorosulfonyl)-6-methylbenzoate is expected to be, by a significant margin, the least reactive isomer. The sulfonyl chloride group is flanked by a methyl ester on one side and a methyl group on the other. This "di-ortho" substitution creates a highly congested environment around the electrophilic sulfur atom, severely restricting the trajectory of an incoming nucleophile.

Similarly, Methyl 2-(chlorosulfonyl)benzoate will exhibit substantially reduced reactivity compared to its meta and para counterparts due to the steric bulk of the adjacent methyl ester group.[5]

For Methyl 4-(chlorosulfonyl)benzoate (para) and Methyl 3-(chlorosulfonyl)benzoate (meta), steric hindrance is negligible. Their relative reactivity will be dictated by the electron-withdrawing nature of the methyl ester group (-CO₂Me).

  • Para Isomer: The -CO₂Me group is a powerful electron-withdrawing group via resonance and induction. When placed para to the sulfonyl chloride, it strongly withdraws electron density from the ring and, consequently, from the sulfur atom. This increases the sulfur's electrophilicity, accelerating the rate of nucleophilic attack.

  • Meta Isomer: At the meta position, the resonance effect of the -CO₂Me group is not operative, and it can only exert its electron-withdrawing influence through the weaker inductive effect.

Therefore, the predicted order of reactivity is:

Para > Meta >> Ortho > Di-ortho

G cluster_caption Para Methyl 4-(chlorosulfonyl)benzoate (Highest Reactivity) Meta Methyl 3-(chlorosulfonyl)benzoate Para->Meta Weaker Inductive Effect Only Ortho Methyl 2-(chlorosulfonyl)benzoate Meta->Ortho Introduction of Steric Hindrance DiOrtho Methyl 2-(chlorosulfonyl)-6-methylbenzoate (Lowest Reactivity) Ortho->DiOrtho Severe Steric Hindrance CaptionNode Reactivity decreases due to electronic and steric factors.

Caption: Predicted reactivity order of methyl (chlorosulfonyl)benzoate isomers.

Proposed Experimental Validation: A Standardized Protocol

To empirically validate these predictions, a standardized kinetic experiment is essential. The aminolysis of the sulfonyl chlorides with a primary amine, such as benzylamine, in an aprotic solvent like acetonitrile at a constant temperature provides a robust system for comparison.

G Prep 1. Reagent Preparation - Stock solutions of each isomer - Stock solution of benzylamine - Internal Standard (e.g., dodecane) Setup 2. Reaction Setup - Thermostatted reactor (e.g., 25°C) - Inert atmosphere (N₂ or Ar) - Solvent (Acetonitrile) Prep->Setup Initiate 3. Reaction Initiation - Add sulfonyl chloride solution to  benzylamine/solvent mixture Setup->Initiate Monitor 4. Reaction Monitoring - Withdraw aliquots at timed intervals - Quench with dilute acid - Analyze by HPLC or GC-MS Initiate->Monitor Analyze 5. Data Analysis - Plot [Sulfonyl Chloride] vs. Time - Determine pseudo-first-order rate  constant (k_obs) for each isomer Monitor->Analyze Compare 6. Comparison - Compare k_obs values to establish  relative reactivity Analyze->Compare

Caption: Workflow for comparative kinetic analysis of sulfonyl chloride isomers.

  • Reagent Preparation :

    • Prepare 0.1 M stock solutions of each sulfonyl chloride isomer in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of benzylamine in anhydrous acetonitrile. This 10-fold excess ensures pseudo-first-order kinetics with respect to the sulfonyl chloride.

    • Prepare an internal standard solution (e.g., 0.05 M dodecane in acetonitrile) for chromatographic analysis.

  • Reaction Setup :

    • In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 8.0 mL of anhydrous acetonitrile and 1.0 mL of the 1.0 M benzylamine solution.

    • Add 1.0 mL of the internal standard solution.

    • Allow the mixture to thermally equilibrate for 15 minutes with stirring under a nitrogen atmosphere.

  • Reaction Initiation & Monitoring :

    • Initiate the reaction by rapidly adding 1.0 mL of the 0.1 M sulfonyl chloride stock solution (time t=0).

    • Immediately withdraw a 0.5 mL aliquot (t=0 sample), and quench it in a vial containing 1.0 mL of 0.1 M HCl.

    • Withdraw and quench subsequent aliquots at regular intervals (e.g., every 5 minutes for fast reactions, every 30 minutes for slow reactions) over a period of at least 3 half-lives.

  • Analysis :

    • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining sulfonyl chloride relative to the internal standard.

    • Plot ln([ArSO₂Cl]t / [ArSO₂Cl]₀) versus time (in seconds).

    • The pseudo-first-order rate constant, kobs, is the negative of the slope of this line.

Expected Quantitative Data

The experimental protocol described above would yield quantitative data allowing for a direct comparison. The following table illustrates the expected relative rate constants based on the principles discussed.

CompoundSubstituent PositionKey Influencing FactorExpected Relative Rate Constant (k_rel)
Methyl 4-(chlorosulfonyl)benzoateparaElectronic (Resonance + Inductive)100 (Reference)
Methyl 3-(chlorosulfonyl)benzoatemetaElectronic (Inductive Only)~20-40
Methyl 2-(chlorosulfonyl)benzoateorthoSteric Hindrance~1-5
Methyl 2-(chlorosulfonyl)-6-methylbenzoatedi-orthoSevere Steric Hindrance< 0.1

Note: These values are predictive and serve to illustrate the expected magnitude of the effects. Actual experimental values will provide definitive quantification.

Conclusion and Application

The reactivity of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is profoundly attenuated by the severe steric hindrance imposed by its two ortho substituents. This makes it an exceptionally stable sulfonyl chloride, which can be advantageous in scenarios requiring controlled or delayed reactivity. Conversely, its para and meta isomers are significantly more reactive, governed by the powerful electron-withdrawing effects of the methyl ester group.

For drug development professionals and synthetic chemists, this understanding is critical.

  • Highly Reactive Isomers (Para, Meta): Useful for rapid and efficient derivatization under mild conditions.

  • Highly Hindered Isomers (Ortho, Di-ortho): Can be employed as robust building blocks that can withstand certain reaction conditions before a specific, forceful activation, or used in the design of non-covalent inhibitors where the sulfonyl group's geometry is critical for binding but its reactivity is undesirable.

This guide provides a logical framework, grounded in established chemical principles, for predicting and understanding the comparative reactivity of these important synthetic intermediates. The proposed experimental protocol offers a clear and self-validating system for obtaining the empirical data necessary to confirm these predictions in a laboratory setting.

References

  • Demchuk, O. S., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436. Available at: [Link]

  • King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

  • Lutsiv, R. (2018). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. ResearchGate. Available at: [Link]

  • Solomon, E. I., et al. (2008). Effects of Hyperconjugation on the Electronic Structure and Photoreactivity of Organic Sulfonyl Chlorides. Inorganic Chemistry, 48(2), 573-583. Available at: [Link]

  • Demchuk, O. S., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC. Available at: [Link]

  • Tomaselli, G. A. (2016). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]

  • Rogić, M. M. (1973). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Yu, Z., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12), 2098-2104. Available at: [Link]

  • Savéant, J.-M., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(chlorosulfonyl)-6-methylbenzoate

Introduction: Methyl 2-(chlorosulfonyl)-6-methylbenzoate is a valuable reagent in synthetic chemistry, frequently employed in the development of novel pharmaceutical compounds. However, its utility is matched by its haza...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Methyl 2-(chlorosulfonyl)-6-methylbenzoate is a valuable reagent in synthetic chemistry, frequently employed in the development of novel pharmaceutical compounds. However, its utility is matched by its hazardous nature. As a sulfonyl chloride, this compound is highly reactive and corrosive, demanding a rigorous and scientifically-grounded approach to its handling and disposal. This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this reagent. The protocols herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting our commitment to providing value and building trust beyond the product itself.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is the foundation of its safe management. The primary hazards stem from the electrophilic sulfur center of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly by water.

The most critical reaction from a safety and disposal perspective is its rapid, exothermic hydrolysis.[1][2] Upon contact with water, including atmospheric moisture, the compound decomposes to form hydrochloric acid (HCl) and the corresponding methyl 2-(sulfomethyl)-6-methylbenzoate, which is a sulfonic acid. Both byproducts are highly corrosive. This reactivity profile dictates that the compound must be handled under anhydrous conditions and that its disposal must involve a controlled neutralization process rather than simple dilution.[3][4]

Hazard ClassDescriptionCausality & Implications
Skin Corrosion/Irritation GHS Category 1B: Causes severe skin burns and eye damage.[4][5]The compound and its hydrolysis products (HCl and sulfonic acid) are corrosive, capable of causing immediate and severe chemical burns upon contact with skin or eyes.
Reactivity Reacts violently with water, strong bases, and amines.[1][4]The exothermic reaction with water can lead to a rapid increase in temperature and pressure, potentially causing splashing or vessel rupture. Reaction with strong bases can be uncontrollable.[1]
Inhalation Hazard Liberates toxic and corrosive gases upon decomposition or reaction with water.[1][2]Inhalation of vapors or the aerosolized HCl generated during hydrolysis can cause severe damage to the respiratory tract.[6] All handling must occur within a certified chemical fume hood.

Section 2: The Core Principle - Controlled Neutralization (Quenching)

The cornerstone of safely disposing of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is controlled neutralization , a process often referred to as quenching. The goal is to intentionally and safely hydrolyze the reactive sulfonyl chloride and neutralize the resulting acidic byproducts before the material enters the official waste stream.

The choice of quenching agent is critical. While a strong base like sodium hydroxide would neutralize the acidic byproducts, its reaction with the parent sulfonyl chloride can be violent and difficult to control.[1] Therefore, a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is the preferred reagent.[1][7]

The mechanism proceeds in two stages:

  • Hydrolysis: The sulfonyl chloride reacts with water to produce the corresponding sulfonic acid and hydrochloric acid.

  • Neutralization: The weak base neutralizes both acids. In the case of sodium bicarbonate, this reaction also produces carbon dioxide (CO₂) gas.

This process must be performed by slowly adding the sulfonyl chloride-containing material to a cold, stirred solution of the weak base .[2][8] This methodology is paramount for two reasons:

  • Thermal Management: The hydrolysis is exothermic. Performing the addition slowly and in an ice bath allows for the effective dissipation of heat, preventing a dangerous thermal runaway.[2]

  • Gas Evolution Control: The neutralization of acid with bicarbonate or carbonate generates CO₂ gas. A slow addition rate prevents vigorous, uncontrolled effervescence that could cause splashing of the corrosive mixture.[2]

Section 3: Step-by-Step Disposal Protocols

This section provides detailed workflows for the neutralization of residual and small quantities of Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[1][9]

  • Eye Protection: Tightly fitting chemical safety goggles and a full-face shield.[1]

  • Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves before use and use proper removal technique.[9]

  • Body Protection: A chemical-resistant laboratory coat.[9]

  • Respiratory Protection: All procedures must be conducted within a certified chemical fume hood to manage corrosive vapors and gases.[1][9]

Workflow A: Neutralization and Disposal of Unused Quantities (<5g)

This protocol is for the disposal of small amounts of the solid reagent.

Materials:

  • Appropriate PPE

  • Stir plate and stir bar

  • Beaker or Erlenmeyer flask of appropriate size (at least 10x the volume of the quenching solution)

  • Ice bath

  • pH paper or pH meter

  • Labeled hazardous waste container[10]

Reagents:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Procedure:

  • Prepare the Quenching Station: In a chemical fume hood, place a beaker containing a stir bar and a volume of saturated sodium bicarbonate solution sufficient to fully dissolve and neutralize the reagent. Place this beaker in an ice bath on a stir plate and begin vigorous stirring. Allow the solution to cool to 0-5 °C.[2]

  • Initiate Neutralization: Using a spatula, add the solid Methyl 2-(chlorosulfonyl)-6-methylbenzoate to the cold, stirring bicarbonate solution in very small portions over an extended period.

  • Observe and Control: Expect gas evolution (CO₂). If the effervescence becomes too vigorous or the temperature rises significantly, immediately cease addition until the reaction subsides.[2]

  • Ensure Complete Reaction: After the final portion has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[2]

  • Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Carefully check the pH of the aqueous solution using pH paper. The pH should be neutral or slightly basic (pH 7-8).[2] If the solution is still acidic, add more saturated sodium bicarbonate solution until the desired pH is achieved.

  • Waste Collection: Transfer the fully neutralized aqueous solution to a designated hazardous waste container. The container label must clearly state "Aqueous waste containing neutralized Methyl 2-(chlorosulfonyl)-6-methylbenzoate byproducts" and list the components.[10]

  • Final Disposal: Store the sealed container in a designated Satellite Accumulation Area, segregated from other waste types like acids and flammables.[11] Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[10][12]

Workflow B: Decontamination of Contaminated Glassware

This protocol is for decontaminating glassware with residual amounts of the reagent.

Procedure:

  • Initial Rinse (Organic Solvent): Rinse the glassware with a minimal amount of an inert organic solvent (e.g., acetone) to dissolve the residual compound. This rinse solvent must be collected and treated as hazardous waste. Do NOT use water for the initial rinse.

  • Prepare Quenching Solution: In a separate beaker, prepare a cold, stirred solution of saturated sodium bicarbonate as described in Workflow A.

  • Neutralize Glassware: Carefully and slowly rinse the contaminated glassware with the cold bicarbonate solution, allowing the rinse to collect in the beaker.

  • Final Cleaning: Once deactivated, the glassware can be cleaned using standard laboratory procedures.[13]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_process Neutralization (Quenching) Protocol cluster_final Final Waste Management start Disposal Required for Methyl 2-(chlorosulfonyl)-6-methylbenzoate ppe Don Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Assess Waste Type fume_hood->decision reagent Unused Reagent (<5g) decision->reagent Solid glassware Contaminated Glassware decision->glassware Residue quench_prep Prepare Cold (0-5°C), Stirred Saturated NaHCO₃ Solution reagent->quench_prep add_reagent Add Reagent SLOWLY in Small Portions reagent->add_reagent glassware->quench_prep rinse_glassware Rinse Glassware with Cold NaHCO₃ Solution glassware->rinse_glassware stir Stir for 30 min After Addition is Complete add_reagent->stir rinse_glassware->stir verify Verify pH is 7-8 stir->verify adjust_ph Add more NaHCO₃ if Acidic verify->adjust_ph No collect Transfer Neutralized Solution to Labeled Hazardous Waste Container verify->collect Yes adjust_ph->verify store Store in Satellite Accumulation Area (Segregate from Incompatibles) collect->store pickup Arrange for EH&S Pickup store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for Methyl 2-(chlorosulfonyl)-6-methylbenzoate.

Section 4: Spill Management

In the event of a small spill, immediate and correct action is crucial to prevent injury and further contamination.

Procedure for Small Spills:

  • Evacuate: Alert personnel in the immediate area and restrict access.[1]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • PPE: Do not attempt to clean a spill without the full mandatory PPE.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels, as this will initiate a violent reaction.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.

  • Final Disposal: The spill cleanup material is considered hazardous waste and must be disposed of through your institution's EH&S department.

Conclusion

The proper disposal of Methyl 2-(chlorosulfonyl)-6-methylbenzoate is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the chemical principles behind its reactivity and adhering strictly to a controlled neutralization protocol, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. Always consult your institution's specific chemical hygiene plan and EH&S guidelines to ensure full compliance.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions - Benchchem.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
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  • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions - Benchchem.
  • Laboratory Waste Disposal Safety Protocols - NSTA.
  • Methyl 2-[(chlorosulfonyl)methyl]benzoate | C9H9ClO4S | CID 10857839 - PubChem.
  • Methyl 2-(chlorosulfonyl)benzoate CAS#: 26638-43-7 - ChemicalBook.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
  • The Complete Beginners Guide to Chemical Disposal | Just Venting - Goodway.
  • Sulfuryl chloride Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 139665-75-1|Methyl 2-(chlorosulfonyl)-6-methylbenzoate|BLD Pharm.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.

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